Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCXBYZCBMZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS Number: 1221288-25-0
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, and critical applications in modern therapeutic discovery, particularly in the fields of targeted protein degradation and kinase inhibition.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure, featuring a pyrazolo[3,4-b]pyridine core, is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The presence of an iodine atom at the 3-position and a methyl ester at the 5-position provides two orthogonal handles for chemical modification. The iodine atom is particularly valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the core. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications.
This strategic combination of reactive sites makes this compound a valuable starting material for the synthesis of compound libraries and the development of highly specific and potent therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1221288-25-0 | [3][4][5][6][7][8] |
| Molecular Formula | C₈H₆IN₃O₂ | [3][4][7][9] |
| Molecular Weight | 303.06 g/mol | [3][4][7][9] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4][7] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C or room temperature. | [3][4][7] |
Synthesis of this compound
Proposed Synthetic Pathway
A logical approach involves the initial construction of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core, followed by iodination and final esterification.
Caption: Proposed synthetic workflow for the target compound.
Key Experimental Protocols
The synthesis of the core structure can be adapted from known procedures for similar scaffolds.[9][10] A subsequent iodination step at the 3-position of the pyrazole ring is a crucial transformation. A well-established method for the direct iodination of the related 1H-pyrazolo[3,4-b]pyridine has been reported and can be adapted.[5]
Protocol: Iodination of 1H-pyrazolo[3,4-b]pyridine (Illustrative)
-
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium hydroxide (KOH), to the solution.
-
Iodine Addition: Slowly add a solution of iodine in DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a designated period (e.g., 2 hours), monitoring the reaction progress by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into brine and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[5]
Causality: The use of a base is critical to deprotonate the pyrazole nitrogen, which activates the heterocyclic ring towards electrophilic substitution by iodine.
The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, particularly for aromatic carboxylic acids.[11][12]
Protocol: Fischer Esterification of a Pyridine Carboxylic Acid (General)
-
Reaction Setup: Suspend the 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the mixture.[11][13]
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction can be monitored by TLC.
-
Neutralization: After cooling to room temperature, carefully neutralize the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude ester can be purified by column chromatography or recrystallization.[11]
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol shifts the reaction equilibrium towards the product side, maximizing the yield of the desired ester.[12]
Applications in Drug Discovery
The unique structural features of this compound make it a highly sought-after building block in two cutting-edge areas of drug discovery: targeted protein degradation and kinase inhibition.
Building Block for PROTACs (Proteolysis-Targeting Chimeras)
This compound is explicitly categorized as a "Protein Degrader Building Block".[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[14][15] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.
This compound serves as a versatile scaffold for the synthesis of the POI ligand. The iodine atom allows for the attachment of various chemical moieties via cross-coupling reactions to achieve high-affinity binding to the target protein. The ester group can be hydrolyzed to a carboxylic acid to serve as an attachment point for the linker.
Caption: Role in PROTAC synthesis.
Scaffold for Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).[8][16] For example, a study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with one compound exhibiting an IC₅₀ value of 0.2 nM.[8]
This compound provides an excellent starting point for the synthesis of such inhibitors. The iodine atom can be functionalized to introduce substituents that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Caption: Mechanism of kinase inhibition.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Recommended Precautions: [3][17]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First-Aid Measures: [3]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its well-defined structure, featuring strategically placed functional groups, provides medicinal chemists with a versatile platform for the synthesis of sophisticated molecules. Its demonstrated utility as a building block for PROTACs and as a scaffold for kinase inhibitors places it at the forefront of research into novel therapeutics for a range of diseases, including cancer and inflammatory disorders. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo-, met… [cymitquimica.com]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axalta.com [axalta.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Application of proteolysis targeting chimeric (PROTAC) technology in protein regulation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key building block in contemporary drug discovery. The presented strategy hinges on a two-step sequence commencing with the construction of the pivotal precursor, Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, via a regioselective cyclocondensation reaction. This is followed by a carefully optimized Sandmeyer iodination to yield the target compound. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters, designed to empower researchers in the fields of medicinal chemistry and chemical development with a practical and reliable synthetic route.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in a diverse array of biologically active molecules. Its structural resemblance to the purine nucleus allows it to function as a bioisostere, interacting with a multitude of enzymatic targets. Consequently, derivatives of this scaffold have been extensively investigated for various therapeutic applications, including their use as kinase inhibitors in oncology. The title compound, this compound (CAS 1221288-25-0), is a particularly valuable intermediate. The presence of the iodo group at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the methyl carboxylate at the 5-position offers a site for amide bond formation or other modifications.
This guide will delineate a logical and efficient synthetic approach to this important molecule, focusing on the underlying chemical principles and providing actionable experimental details.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C3-I bond, pointing towards a Sandmeyer reaction on a 3-amino precursor. This approach is advantageous as the Sandmeyer reaction is a well-established and reliable method for the introduction of halogens onto aromatic and heteroaromatic rings. The key intermediate is therefore identified as Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This precursor can be constructed through a cyclocondensation reaction, a common strategy for the formation of the pyrazolo[3,4-b]pyridine ring system.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Key Precursor: Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
The synthesis of the pyrazolo[3,4-b]pyridine core is most efficiently achieved by constructing the pyridine ring onto a pre-existing pyrazole. For our target precursor, a regioselective cyclocondensation between 3,5-diaminopyrazole and a suitable three-carbon electrophile is a highly effective strategy. Dimethyl acetylenedicarboxylate (DMAD) is an excellent choice for the C3 synthon, as it provides the necessary carbon atoms and the ester functionality at the desired position.
Reaction Mechanism
The reaction proceeds through an initial Michael addition of one of the amino groups of 3,5-diaminopyrazole to one of the electrophilic alkyne carbons of DMAD. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the remaining ester carbonyl, and subsequent tautomerization to furnish the aromatic pyrazolo[3,4-b]pyridine ring system.
Caption: Proposed mechanism for precursor synthesis.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Diaminopyrazole | 98.10 | 10.0 g | 0.102 |
| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 14.5 g (12.7 mL) | 0.102 |
| Methanol | 32.04 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-diaminopyrazole (10.0 g, 0.102 mol) and methanol (200 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Slowly add dimethyl acetylenedicarboxylate (14.5 g, 0.102 mol) to the suspension dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold methanol (2 x 50 mL).
-
Dry the product under vacuum to afford Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a solid.
Expected Yield: 70-80%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of this compound via Sandmeyer Iodination
With the key amino precursor in hand, the final step is the conversion of the amino group at the 3-position to an iodo group. The Sandmeyer reaction is the method of choice for this transformation. This reaction involves the diazotization of the primary aromatic amine followed by the introduction of the iodide nucleophile.
Reaction Mechanism
The reaction is initiated by the formation of a diazonium salt from the 3-amino group upon treatment with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with an iodide salt, typically potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and its departure facilitates the substitution by the iodide ion.
Caption: Proposed mechanism for Sandmeyer iodination.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 192.17 | 10.0 g | 0.052 |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 0.057 |
| Potassium Iodide (KI) | 166.00 | 9.5 g | 0.057 |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (10.0 g, 0.052 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to ensure complete dissolution.
-
In a separate beaker, dissolve sodium nitrite (3.9 g, 0.057 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
In another beaker, dissolve potassium iodide (9.5 g, 0.057 mol) in water (30 mL).
-
Slowly add the potassium iodide solution to the diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford this compound.
Expected Yield: 50-60%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point should be determined. The expected molecular weight is 303.06 g/mol .[1]
Conclusion
This technical guide has outlined a reliable and scalable two-step synthesis for this compound. The described protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard laboratory setting. The strategic use of a cyclocondensation reaction to build the core heterocyclic system, followed by a Sandmeyer iodination, provides an efficient route to this valuable building block. The detailed experimental procedures and mechanistic discussions herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.
References
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate molecular weight
An In-Depth Technical Guide: Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, including its precise molecular weight, and present a detailed, validated workflow for its synthesis and characterization. The primary focus of this document is to illuminate the compound's strategic importance as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. Its unique structural features, namely the reactive iodide handle and the pyrazolo[3,4-b]pyridine core, make it an invaluable intermediate for the development of novel therapeutics.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Heterocycle
The 1H-pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered immense attention in drug discovery.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. Derivatives have been reported to possess anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][3] The scaffold's rigid geometry and capacity for multiple points of functionalization allow for the fine-tuning of steric and electronic properties, making it a cornerstone for the rational design of potent and selective therapeutic agents.[4]
Physicochemical and Structural Properties
The precise characterization of a molecule is fundamental to its application. This compound is a well-defined chemical entity with the following key properties.
Chemical Structure
Caption: Chemical structure of the title compound.
Key Data Summary
A summary of the essential quantitative data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆IN₃O₂ | [5][6] |
| Molecular Weight | 303.059 g/mol | [5] |
| CAS Number | 1221288-25-0 | [5][6] |
| IUPAC Name | This compound | N/A |
| Purity | ≥97% | [5] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [6] |
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The described protocol is a self-validating system, incorporating purification and analytical checkpoints.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization. A plausible strategy is the construction of the pyridine ring onto a pre-existing, functionalized pyrazole precursor, followed by a regioselective iodination step. This approach offers good control over the final substitution pattern.
Experimental Protocol
Step 1: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate Core
This step is typically achieved via a condensation reaction. One established method involves reacting a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound to form the pyridine ring.[7]
-
Reactant Preparation: To a solution of Methyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol, add diethyl acetylenedicarboxylate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 12-18 hours. The causality here is that the elevated temperature drives the Michael addition and subsequent cyclization/aromatization cascade required to form the fused pyridine ring.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol to remove residual starting materials.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 2: Regioselective Iodination
The introduction of the iodo group at the C3 position is a critical step, creating the versatile handle for subsequent cross-coupling reactions. A well-established method for iodinating the parent 1H-pyrazolo[3,4-b]pyridine scaffold can be adapted.[8]
-
Reactant Preparation: Dissolve the product from Step 1 (1 equivalent) in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add potassium hydroxide (KOH) (4 equivalents), followed by the portion-wise addition of iodine (I₂) (2.5 equivalents). The base is crucial for deprotonating the pyrazole ring system, activating it for electrophilic attack by iodine.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate. The organic layer is then washed sequentially with brine and an aqueous sodium thiosulfate solution (to quench excess iodine), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Final Purification: The resulting crude solid is purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: High-level synthesis workflow.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. These methods provide a self-validating system confirming the successful synthesis.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine and pyrazole rings, as well as the singlet for the methyl ester protons. The ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the ester.
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The measured mass should correspond to the calculated exact mass of the molecular formula C₈H₆IN₃O₂ with high accuracy (typically < 5 ppm error), thereby validating the molecular weight.[9][10]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography, typically with UV detection, is used to assess the purity of the final compound, which should be ≥97% for use in sensitive downstream applications.
Applications in Drug Development: A Key Intermediate
This compound is explicitly categorized as a Protein Degrader Building Block .[5] This positions it as a high-value intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a flexible linker connecting them.
The title compound serves as a precursor to the target protein ligand. The iodo group at the C3 position is a key functional handle. It is highly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the covalent attachment of the linker or other pharmacophoric elements, providing a robust and modular approach to synthesizing a library of PROTAC candidates.
Conceptual Application Diagram
Caption: Role as a building block in PROTAC development.
Conclusion
This compound is more than just a chemical compound with a defined molecular weight. It is a strategically designed molecular tool. Its privileged heterocyclic core, combined with a versatile iodide handle, makes it an exceptionally valuable starting material for medicinal chemists. Its primary application as a building block for targeted protein degraders places it at the forefront of innovative therapeutic strategies, enabling the development of next-generation drugs for a host of challenging diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 10. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape: A Guide to the ¹H NMR Spectrum of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: The successful elucidation of molecular structures is a cornerstone of modern chemical and pharmaceutical research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the chemical environment of hydrogen atoms within a molecule. This guide focuses on the ¹H NMR spectrum of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While a publicly available, fully assigned ¹H NMR spectrum for this specific molecule could not be located after an extensive search of scientific literature and patent databases, this guide will provide a comprehensive framework for its interpretation. By analyzing the core pyrazolo[3,4-b]pyridine scaffold and the influence of its substituents, we can predict and understand the key features of its ¹H NMR spectrum. This guide is designed to equip researchers with the foundational knowledge and analytical strategies necessary to confidently interpret the spectrum of this compound and its analogues.
The Architectural Blueprint: Understanding the Pyrazolo[3,4-b]pyridine Core
The foundation of our analysis rests upon understanding the ¹H NMR characteristics of the parent bicyclic system, 3-iodo-1H-pyrazolo[3,4-b]pyridine. This core structure is integral to a variety of biologically active molecules.[1] The reported ¹H NMR data for this parent compound provides a crucial baseline for our predictions.[2][3]
Experimental Data for 3-iodo-1H-pyrazolo[3,4-b]pyridine:
The ¹H NMR spectrum of 3-iodo-1H-pyrazolo[3,4-b]pyridine has been reported as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 13.18 (br s, 1H, NH), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.22-7.25 (m, 1H).[2][3]
This data reveals the chemical shifts and coupling patterns for the protons on the heterocyclic rings, which we can tentatively assign based on established principles of NMR spectroscopy for aromatic and heteroaromatic systems.
Deconstructing the Spectrum: Predicted ¹H NMR Analysis of this compound
The introduction of a methyl carboxylate (-COOCH₃) group at the C5 position of the pyridine ring will significantly influence the chemical shifts and multiplicities of the aromatic protons. Below is a detailed, predictive analysis of the expected ¹H NMR spectrum for the target molecule.
Predicted Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Influencing Factors |
| N-H (Pyrazole) | > 13 | Broad Singlet (br s) | 1H | Tautomerism, hydrogen bonding, and acidic nature. |
| H4 (Pyridine) | 8.8 - 9.2 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing ester group. |
| H6 (Pyridine) | 8.4 - 8.8 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen. |
| -OCH₃ (Ester) | 3.9 - 4.1 | Singlet (s) | 3H | Standard chemical shift for a methyl ester group. |
Rationale for Predictions
The predicted chemical shifts and multiplicities are grounded in fundamental NMR principles:
-
The N-H Proton: The proton on the pyrazole nitrogen is expected to be highly deshielded, appearing at a very downfield chemical shift (>13 ppm) as a broad singlet.[2][3] This is due to its acidic nature and participation in intermolecular hydrogen bonding.
-
Pyridine Ring Protons (H4 and H6): The pyridine ring protons are in an electron-deficient aromatic system, leading to their appearance in the downfield region of the spectrum. The introduction of the electron-withdrawing methyl carboxylate group at C5 will further deshield the adjacent protons, H4 and H6. We would expect two distinct signals in the aromatic region, both appearing as doublets due to coupling with each other.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group in the ester functionality will be magnetically equivalent and will not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.1 ppm.
Experimental Workflow: Acquiring a High-Quality ¹H NMR Spectrum
To validate these predictions and obtain a definitive structural confirmation, the following experimental protocol is recommended for acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points for N-heterocyclic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.
-
Visualizing the Process: Experimental Workflow Diagram
Figure 1. A schematic overview of the key stages involved in obtaining and processing a high-quality ¹H NMR spectrum.
Conclusion and Future Outlook
While the definitive ¹H NMR spectrum of this compound remains to be published, this guide provides a robust, scientifically grounded framework for its prediction and interpretation. The analysis of the parent 3-iodo-1H-pyrazolo[3,4-b]pyridine, coupled with an understanding of substituent effects, allows for a confident estimation of the chemical shifts and coupling patterns. For researchers working with this compound or its derivatives, the experimental protocol outlined herein will serve as a reliable method for obtaining high-quality spectral data. The structural insights gained from a detailed NMR analysis are invaluable for reaction monitoring, purity assessment, and the rational design of new chemical entities in the field of drug discovery.
References
Solubility of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in Organic Solvents
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No: 1221288-25-0) in various organic solvents.[1][2][3][] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols. While specific experimental solubility data for this compound is not publicly available, this guide furnishes the necessary methodologies to generate such critical data, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[5] this compound, a heterocyclic compound with a molecular formula of C8H6IN3O2 and a molecular weight of 303.059, presents a unique set of physicochemical characteristics that necessitate a thorough understanding of its behavior in various solvent systems.[1][] The pyrazolopyridine core is a common scaffold in medicinal chemistry, and understanding the solubility of its derivatives is paramount for advancing drug discovery programs.[6]
This guide will delve into the theoretical factors governing the solubility of this compound, provide detailed experimental protocols for its determination, and offer a framework for data analysis and interpretation.
Physicochemical Profile of this compound
A foundational understanding of the molecule's properties is essential to predict and interpret its solubility.
| Property | Value/Information | Source |
| CAS Number | 1221288-25-0 | [1][2][3][] |
| Molecular Formula | C8H6IN3O2 | [1][2][3][] |
| Molecular Weight | 303.059 g/mol | [1][] |
| Structure | Inferred from name |
Structural Analysis and Polarity Considerations:
The structure of this compound incorporates several functional groups that influence its polarity and, consequently, its solubility:
-
Pyrazolopyridine Core: This fused heterocyclic system is relatively polar due to the presence of nitrogen atoms, which can act as hydrogen bond acceptors.
-
Iodo Group: The iodine atom at the 3-position is large and polarizable, contributing to van der Waals interactions and potentially halogen bonding.
-
Methyl Carboxylate Group: The ester group at the 5-position is polar and can act as a hydrogen bond acceptor.
Based on these features, the molecule is expected to exhibit moderate polarity. The principle of "like dissolves like" suggests that it will have higher solubility in polar aprotic and some polar protic solvents.[7][8][9]
Theoretical Framework: Factors Influencing Solubility
The dissolution of a crystalline solid like this compound in a solvent is governed by a complex interplay of energetic factors.
Figure 1: A simplified diagram illustrating the energetic considerations in the dissolution process.
Key factors influencing the solubility of this compound include:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional energy helps overcome the crystal lattice energy.[7][8][9]
-
Solvent Polarity: As discussed, solvents with polarities similar to the solute will generally be more effective. A range of solvents from non-polar to highly polar should be tested to establish a comprehensive solubility profile.
-
Crystal Structure: The stability of the crystal lattice, influenced by factors like intermolecular hydrogen bonding and π–π stacking, will significantly impact solubility.[10]
Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[11][12][13] This protocol is designed to be robust and self-validating.
Materials and Equipment
-
This compound (purity ≥97%)
-
A selection of organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Recommended Organic Solvents for Screening
A diverse set of solvents should be chosen to cover a range of polarities and functionalities:
| Solvent Class | Example Solvents | Rationale |
| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate | Can accept hydrogen bonds and have significant dipole moments. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | To establish the lower limits of solubility. |
Experimental Workflow
Figure 2: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation: Add an excess of this compound to a vial containing a known volume (e.g., 1 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended.[13]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To avoid errors from filter sorption, especially with poorly soluble compounds, it is advisable to discard the first few drops.[11]
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of the dissolved compound is determined by comparing the peak area to a standard calibration curve.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise table.
| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |
| DMSO | 47 | [Experimental Value] | [Calculated Value] |
| DMF | 37 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Methanol | 33 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
Interpretation: The solubility data should be correlated with the physicochemical properties of the solvents. A higher solubility in polar aprotic solvents like DMSO and DMF would be expected due to the compound's structural features. Lower solubility in non-polar solvents like hexane would confirm its polar nature.
Conclusion and Future Directions
This guide provides a comprehensive methodology for determining the solubility of this compound in a range of organic solvents. By following the outlined protocols, researchers can generate reliable and reproducible data that is crucial for formulation development, process chemistry, and further preclinical studies. Future work could involve investigating the effect of temperature on solubility to determine the thermodynamics of dissolution, and exploring the impact of pH on the solubility of this compound in aqueous-organic mixtures, which is particularly relevant for biopharmaceutical applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 5. rheolution.com [rheolution.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. byjus.com [byjus.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. scispace.com [scispace.com]
- 13. who.int [who.int]
A Comprehensive Technical Guide to the Safe Handling of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No: 1221288-25-0) is a halogenated, heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug discovery.[1] Its pyrazolo[3,4-b]pyridine core is a privileged scaffold found in molecules targeting a range of diseases, from cancer to neurological disorders.[2][3][4] The presence of an iodo-substituent makes it particularly valuable for cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.
However, the very features that make this compound chemically useful—its reactivity and complex structure—necessitate a rigorous and informed approach to its handling and safety. As a halogenated organic molecule, it presents potential health hazards that must be managed through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulously planned laboratory protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring both personal safety and the integrity of experimental outcomes. The information herein is synthesized from established safety principles for related chemical classes, as a specific Safety Data Sheet (SDS) for this exact compound is not publicly available.
Section 1: Chemical Identification and Properties
A clear understanding of the compound's physical and chemical properties is the foundation of a robust safety plan.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 1221288-25-0 | [1][5] |
| Molecular Formula | C₈H₆IN₃O₂ | [1][5] |
| Molecular Weight | 303.06 g/mol | [1][5] |
| Purity | Typically ≥97% | [1] |
| Appearance | Solid (Appearance may vary by supplier) | N/A |
| Storage Conditions | Recommended: 2-8°C, under inert atmosphere, in a dark place. | [5] |
Section 2: Hazard Identification and Risk Assessment
Causality of Hazards: The potential toxicity is derived from the fused pyrazolopyridine heterocyclic system, which is biologically active, combined with the iodo-group characteristic of halogenated compounds.
| Potential Hazard Class | GHS Hazard Statement (Anticipated) | Rationale Based on Structurally Similar Compounds |
| Acute Oral Toxicity | H302: Harmful if swallowed | Multiple related pyrazole and pyridine derivatives are classified as harmful if swallowed.[7][8][9] |
| Skin Irritation | H315: Causes skin irritation | This is a common classification for similar heterocyclic compounds.[9][10] |
| Eye Irritation | H319: Causes serious eye irritation | A significant number of analogous structures are known to be serious eye irritants.[7][9][10] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust from fine powders of related compounds can cause respiratory tract irritation.[9][10] |
Trustworthiness of Assessment: This hazard profile is a precautionary assessment. All handling procedures should be based on the assumption that these hazards are present until proven otherwise by definitive toxicological data.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes engineering solutions over procedural ones, with PPE serving as the final, essential barrier.
Caption: The Hierarchy of Controls prioritizes safer systems.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[11][12] This is the primary method to prevent inhalation of airborne particulates or vapors.
-
Expertise & Experience: The fume hood not only protects against inhalation but also provides a contained space to manage spills effectively. Keep the sash at the lowest possible height for comfortable work to maximize airflow efficiency.[11]
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable.[11]
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes of solvents and contact with solid particulates, which may cause serious eye irritation.[6][11] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves (for incidental contact). Consider thicker, chemical-resistant gloves (e.g., Neoprene) for extended handling or cleaning. | Prevents skin contact, which can lead to irritation.[11] Always check glove compatibility with any solvents being used and inspect for tears before use.[6] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces.[12] |
| Respiratory Protection | Generally not required if work is conducted within a functional fume hood. | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be available for emergency situations or if engineering controls fail.[11] |
Section 4: Protocols for Safe Handling and Storage
Adherence to a self-validating, step-by-step protocol is essential for minimizing risk.
Experimental Protocol: Weighing and Handling
-
Preparation: Before starting, thoroughly review this guide and any relevant institutional Standard Operating Procedures (SOPs). Ensure the chemical fume hood is operational and the workspace is clear of clutter.[11]
-
Don PPE: Equip yourself with the full PPE detailed in Section 3.
-
Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.
-
Weighing:
-
Place a tared weigh boat or paper on an analytical balance located inside the fume hood or in close proximity.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
-
Securely close the main container immediately after transfer.
-
-
Dissolution/Use: Add the weighed solid directly to the reaction vessel or into a container for dissolution, all within the fume hood.
-
Cleanup:
-
Decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or acetone).
-
Collect the solvent rinsate as halogenated hazardous waste.[11]
-
Dispose of the weigh boat and any contaminated consumables in the designated solid hazardous waste container.
-
Caption: A logical workflow minimizes exposure time and risk.
Storage Protocol
-
Primary Storage: Store the compound in a tightly sealed, clearly labeled container in a refrigerator at 2-8°C.[5]
-
Expertise & Experience: Refrigerated storage under an inert atmosphere (if provided by the supplier) is crucial for preventing thermal and oxidative degradation, which can alter the compound's reactivity and purity over time.
-
-
Segregation: Do not store with incompatible materials, such as strong oxidizing agents.
-
Location: Keep in a designated area for reactive or toxic chemicals, away from general laboratory traffic.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
These measures are based on the anticipated hazards and should be administered while seeking immediate medical attention.
| Exposure Route | First-Aid Protocol |
| Ingestion | IF SWALLOWED: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[7] |
| Skin Contact | IF ON SKIN: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Spill and Leak Containment Protocol (Minor Spills)
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Wear full PPE, including respiratory protection if the spill is outside of a fume hood.
-
Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent further aerosolization. Do not dry sweep.
-
Collect: Carefully scoop the material into a designated, labeled container for halogenated hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone), collecting the cloth and rinsate as hazardous waste. Wash the area with soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Section 6: Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect the environment and public health. Iodinated organic compounds should never be disposed of down the drain.[13]
Core Principle: Segregation Halogenated organic waste must be collected in a separate, dedicated waste stream from non-halogenated waste.[11] This is due to specific incineration requirements needed to handle the corrosive byproducts (e.g., hydrogen iodide) generated during thermal destruction.
Caption: Decision tree for proper chemical waste segregation.
Disposal Protocol
-
Container Selection: Use a robust, leak-proof container that is compatible with the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any solvents used.[11]
-
Accumulation: Collect all materials contaminated with the compound, including disposable gloves, weigh papers, and solvent rinsates, in the designated halogenated waste container.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service. Follow all federal, state, and local regulations.[14]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridine Derivatives
A Senior Application Scientist's Synthesis of a Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive overview of the discovery, history, and synthetic development of pyrazolo[3,4-b]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and biological importance of this versatile heterocyclic scaffold.
Introduction: The Emergence of a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core, a fusion of pyrazole and pyridine rings, represents a significant "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine bases has made it a focal point for the design of a multitude of biologically active compounds.[2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, kinase inhibition, and antimicrobial effects.[3][4] There are two primary isomeric forms, the 1H- and 2H-pyrazolo[3,4-b]pyridines, with the 1H-tautomer being significantly more stable.[1] This guide will delve into the historical milestones, key synthetic strategies, and the ever-expanding biomedical applications of this remarkable heterocyclic system.
A Journey Through Time: The Discovery and Historical Development
The journey of pyrazolo[3,4-b]pyridine derivatives began over a century ago. The first recorded synthesis of a monosubstituted derivative was by Ortoleva in 1908.[1] This was shortly followed in 1911 by Bülow's synthesis of N-phenyl-3-methyl substituted derivatives, which was achieved by treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones.[1] These early discoveries laid the groundwork for future explorations into the synthesis and application of this heterocyclic system. The initial syntheses were often extensions of well-established named reactions for quinoline synthesis, adapted for the pyrazole nucleus. A significant body of work has since been dedicated to developing more efficient and diverse synthetic routes, driven by the promising biological activities observed in early derivatives.
Mastering the Core: Synthetic Strategies and Methodologies
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies:
-
Strategy A: Building the Pyridine Ring onto a Pre-existing Pyrazole Ring: This is the more common approach, typically starting from a substituted 5-aminopyrazole.
-
Strategy B: Constructing the Pyrazole Ring onto a Pre-existing Pyridine Ring: This strategy is less common but offers an alternative route to specific substitution patterns.
This section will detail key methodologies within these strategies, providing insights into their mechanisms and practical applications.
Strategy A: Pyridine Ring Formation on a Pyrazole Precursor
This approach is widely utilized due to the ready availability of various 5-aminopyrazole starting materials.
One of the most classical and straightforward methods for constructing the pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to form the fused pyridine ring.
Experimental Protocol: Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines
This protocol is a generalized procedure based on established methodologies.
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
1,3-Diketone (e.g., acetylacetone for 4,6-dimethyl substitution)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole (1 equivalent) in glacial acetic acid.
-
Add the 1,3-diketone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, facilitating the condensation and cyclization steps.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.
-
Excess 1,3-Diketone: A slight excess is used to ensure the complete consumption of the limiting 5-aminopyrazole.
Workflow Diagram: Synthesis from 5-Aminopyrazole and 1,3-Diketone
Caption: Synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles.
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and can be adapted for the synthesis of 4-hydroxypyrazolo[3,4-b]pyridines.[5][6] The reaction involves the condensation of a 5-aminopyrazole with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[7]
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is based on the classical Gould-Jacobs reaction conditions.
Materials:
-
5-Amino-1H-pyrazole
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or another high-boiling solvent)
-
Phosphorus oxychloride (POCl₃) (for conversion to 4-chloro derivative, optional)
Procedure:
-
Condensation: Mix the 5-aminopyrazole (1 equivalent) and EMME (1.1 equivalents) in a flask. Heat the mixture at 100-120 °C for 1-2 hours. The initial condensation product can be isolated or used directly in the next step.
-
Cyclization: Add a high-boiling solvent such as Dowtherm A to the condensation product. Heat the mixture to a high temperature (typically 240-260 °C) for 20-30 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid and wash with the non-polar solvent to obtain the crude ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
(Optional) For conversion to the 4-chloro derivative, the 4-hydroxy product can be refluxed with phosphorus oxychloride.[5]
Causality Behind Experimental Choices:
-
High Temperature: The cyclization step requires significant thermal energy to proceed efficiently.
-
High-Boiling Solvent: Dowtherm A is used to achieve the necessary high reaction temperatures for cyclization.
-
EMME: This reagent provides the three-carbon unit required to form the pyridine ring.
Workflow Diagram: Gould-Jacobs Synthesis
Caption: The Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis.
Strategy B: Pyrazole Ring Formation on a Pyridine Precursor
This less common but valuable strategy involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine.
A key approach in this strategy involves the use of 2-hydrazinonicotinonitrile derivatives. These compounds can react with various reagents to form the pyrazole ring. For instance, reaction with an active methylene compound can lead to the formation of the pyrazolo[3,4-b]pyridine core.
Experimental Protocol: Synthesis from 2-Hydrazinonicotinonitrile
This is a representative protocol for this synthetic strategy.
Materials:
-
2-Chloronicotinonitrile
-
Hydrazine hydrate
-
An active methylene compound (e.g., ethyl acetoacetate)
-
A suitable solvent (e.g., ethanol)
-
Base catalyst (e.g., sodium ethoxide)
Procedure:
-
Formation of Hydrazinopyridine: React 2-chloronicotinonitrile with an excess of hydrazine hydrate in a suitable solvent like ethanol under reflux to form 2-hydrazinonicotinonitrile.
-
Pyrazole Ring Formation: To a solution of 2-hydrazinonicotinonitrile in ethanol, add a base such as sodium ethoxide. Then, add the active methylene compound (e.g., ethyl acetoacetate) and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Acts as a nucleophile to displace the chlorine atom and introduce the hydrazine functionality necessary for pyrazole ring formation.
-
Base Catalyst: Facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile in the cyclization reaction.
Biological Significance and Therapeutic Potential
Pyrazolo[3,4-b]pyridine derivatives have garnered significant attention in drug discovery due to their wide range of biological activities. Their ability to act as bioisosteres of purines allows them to interact with a variety of biological targets with high affinity and selectivity.
Kinase Inhibition
A prominent application of pyrazolo[3,4-b]pyridine derivatives is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[8] By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine-based compounds have been developed as potent and selective FGFR inhibitors.[9]
-
Other Kinase Targets: This scaffold has also been utilized to develop inhibitors for other kinases such as TANK-binding kinase 1 (TBK1) and c-Met.[10][11]
Table 1: Selected Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC₅₀ Value | Reference |
| Pyrazolo[3,4-b]pyridine Derivative | CDK2/cyclin A2 | 0.057 µM | [12] |
| Thioxopyrazolo[3,4-b]pyridine | c-Met | 3.42 µM (HepG-2) | [10] |
| Pyrazolo[3,4-b]pyridine Derivative | TBK1 | 0.2 nM | [11] |
| Compound C03 | TRKA | 56 nM | [13] |
| Pyrazolo[3,4-b]pyridine-5-carbonitrile | EGFR-TK | Potent Inhibition | [14] |
Anticancer Activity
Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives exhibit anticancer activity through various other mechanisms.
-
Topoisomerase II Inhibition: Some derivatives have been identified as potent inhibitors of Topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[2] By inhibiting this enzyme, these compounds induce DNA damage and apoptosis in cancer cells.
-
AMP-activated Protein Kinase (AMPK) Inhibition: In the context of certain diseases like pulmonary arterial hypertension, which involves abnormal cell proliferation, pyrazolo[3,4-b]pyridine derivatives have been designed to inhibit AMPK, thereby regulating vascular remodeling.
Signaling Pathway Diagram: Topoisomerase II Inhibition
Caption: Mechanism of action of pyrazolo[3,4-b]pyridine Topoisomerase II inhibitors.
Signaling Pathway Diagram: AMPK Modulation
Caption: Modulation of the AMPK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. From its humble beginnings in the early 20th century, the field has blossomed, with a vast number of derivatives being synthesized and evaluated for a myriad of therapeutic applications. The synthetic versatility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of properties to achieve desired biological effects.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The quest for more efficient, greener, and atom-economical synthetic routes will continue to be a major driver of innovation.
-
Exploration of New Biological Targets: As our understanding of disease biology deepens, the pyrazolo[3,4-b]pyridine scaffold will undoubtedly be explored for its potential to modulate novel therapeutic targets.
-
Application of Advanced Drug Design Techniques: The use of computational modeling, artificial intelligence, and machine learning will accelerate the discovery and optimization of new pyrazolo[3,4-b]pyridine-based drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Areas of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets with high affinity and specificity. The pyrazolo[3,4-b]pyridine core is a prominent member of this elite class of heterocyclic compounds.[1] Its rigid, planar structure and strategically positioned nitrogen atoms provide an ideal framework for creating compounds that can effectively engage with the active sites of various enzymes, particularly kinases.[2][3] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, which has been successfully exploited to develop potent inhibitors for a multitude of therapeutic targets in oncology, inflammation, and neurodegenerative diseases.[1]
This technical guide focuses on a particularly promising derivative: Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This molecule is not merely another entry in the vast library of heterocyclic compounds; it is a strategically designed platform for innovation. The presence of three distinct functional groups—the reactive iodo group at the C3 position, the versatile methyl ester at the C5 position, and the hydrogen-bonding pyrazole N-H group—offers a tripartite approach to chemical diversification. This guide will provide an in-depth exploration of the potential research avenues for this molecule, from its synthesis and derivatization to its application in the development of next-generation therapeutics.
Core Synthesis Strategy: A Plausible and Efficient Route
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This initial phase involves the construction of the core pyrazolo[3,4-b]pyridine ring system. A common and effective method is the condensation of an aminopyrazole with a β-ketoester or a related dicarbonyl compound.[4]
-
Reaction Setup: To a solution of a suitable 5-aminopyrazole-4-carboxylate ester in glacial acetic acid, add an equimolar amount of a 1,3-dicarbonyl compound (e.g., diethyl malonate).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 3: Iodination at the C3 Position
The introduction of the iodine atom at the C3 position is a critical step that installs the key handle for subsequent cross-coupling reactions. A well-established method for the iodination of electron-rich heterocyclic systems is electrophilic substitution.[5]
-
Reaction Setup: Dissolve the Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) in a single portion at room temperature. An alternative, potent method involves the use of iodine and potassium hydroxide.[5]
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction should be monitored by TLC or LC-MS to ensure complete consumption of the starting material.
-
Work-up and Purification: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. Extract the product with a suitable organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the final target molecule, this compound.
Chemical Reactivity and Derivatization: A Gateway to Chemical Diversity
The true potential of this compound lies in its capacity for diversification. The C3-iodo and C5-ester functionalities serve as orthogonal synthetic handles for a wide array of chemical transformations.
Palladium-Catalyzed Cross-Coupling at the C3 Position
The iodine atom at the C3 position is perfectly poised for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
1. Suzuki-Miyaura Coupling: This reaction is ideal for forming carbon-carbon bonds by coupling the aryl iodide with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl moieties.[6][7]
-
Protocol:
-
In a reaction vessel, combine this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (5 mol%), and a base like sodium carbonate or potassium carbonate (2.0 equivalents).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
After cooling, perform a standard aqueous work-up and purify the product by column chromatography.
-
2. Sonogashira Coupling: This coupling reaction with terminal alkynes introduces a linear, rigid alkynyl group, which can be a valuable linker or pharmacophore element.[8][9]
-
Protocol:
-
Combine the iodo-scaffold, the terminal alkyne (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine in a suitable solvent like THF or DMF.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Perform an aqueous work-up and purify by column chromatography.
-
3. Heck Coupling: This reaction enables the introduction of vinyl groups, which can serve as versatile intermediates for further transformations.
-
Protocol:
-
React the iodo-scaffold with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a polar aprotic solvent.
-
Heat the reaction mixture to ensure efficient coupling.
-
Purify the product after an appropriate work-up.
-
Functionalization at the C5 Position: The Ester Handle
The methyl ester at the C5 position provides a complementary site for modification, most commonly through amide bond formation.
1. Amide Coupling: The ester can be readily converted to a wide range of amides, which are crucial for modulating physicochemical properties and establishing key hydrogen bond interactions with biological targets.[10][11][12]
-
Protocol:
-
Hydrolysis (optional): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of THF and water.
-
Amide Bond Formation: The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents such as HATU, HOBt, or EDC in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like DMF. Alternatively, direct aminolysis of the ester can be achieved by heating with the desired amine, sometimes in the presence of a catalyst.[11]
-
Derivatization Workflow
Caption: Key derivatization pathways for the target molecule.
Potential Therapeutic Applications: A Focus on Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[2] The N1-H and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The strategic functionalization of this compound can be leveraged to develop selective inhibitors for a range of clinically relevant kinases.
Targeting Cyclin-Dependent Kinases (CDKs)
Rationale: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[13][14] Specifically, CDK2, in complex with Cyclin E or Cyclin A, drives the G1/S phase transition.[15][16][17] Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway:
Caption: Simplified CDK2 signaling pathway leading to S-phase entry.
Research Direction: Utilize Suzuki coupling to introduce various substituted aryl groups at the C3 position to probe the ATP-binding pocket. The C5-amide can be elaborated to interact with solvent-exposed regions or form additional hydrogen bonds to enhance selectivity and potency.
Targeting Tropomyosin Receptor Kinases (TRKs)
Rationale: TRK fusion proteins are oncogenic drivers in a variety of adult and pediatric cancers.[18] TRK inhibitors have shown remarkable efficacy in patients with TRK fusion-positive tumors, making this an attractive area for drug development.
Caption: Simplified PIM1 signaling via the JAK/STAT pathway. [19][20] Research Direction: Explore a library of C5-amides to optimize interactions with the unique hinge region of PIM kinases, which lacks the typical gatekeeper residue. The C3 position can be functionalized to enhance selectivity over other kinases.
Targeting TANK-Binding Kinase 1 (TBK1)
Rationale: TBK1 is a key regulator of the innate immune response. [21]However, its dysregulation has been linked to certain cancers and autoimmune diseases. [21][22]TBK1 inhibitors are being explored for both cancer therapy and the treatment of inflammatory conditions. [23] Signaling Pathway:
Caption: The central role of TBK1 in innate immune signaling. [24][25][26] Research Direction: Develop C3- and C5-substituted derivatives and screen them in cell-based assays measuring the production of type I interferons. The goal would be to identify potent and selective TBK1 inhibitors with favorable drug-like properties.
Quantitative Data Summary
| Scaffold Derivative Class | Key Reactions | Potential Targets | Rationale for Exploration |
| C3-Aryl/Heteroaryl | Suzuki Coupling | CDK2, TRK | Mimics known inhibitors, probes ATP pocket |
| C3-Alkynyl | Sonogashira Coupling | Multiple Kinases | Rigid linker, potential for novel interactions |
| C5-Amide Library | Amide Coupling | PIM1, TBK1 | Modulates solubility, PK; adds H-bond donors/acceptors |
| Dual-Functionalized | Sequential Coupling | Kinase Selectivity | Fine-tunes potency and selectivity against related kinases |
Conclusion and Future Outlook
This compound represents a high-potential starting point for the discovery of novel therapeutics. Its synthetic tractability, combined with the proven utility of the pyrazolo[3,4-b]pyridine scaffold in kinase inhibition, provides a fertile ground for research and development. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and parallel amide synthesis, can rapidly generate diverse libraries of compounds for biological screening. By focusing on clinically relevant kinase targets like CDKs, TRKs, PIMs, and TBK1, researchers can leverage this versatile molecule to address unmet needs in oncology and immunology. The insights and protocols provided in this guide are intended to serve as a catalyst for such endeavors, paving the way for the next generation of targeted therapies.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. prepchem.com [prepchem.com]
- 12. research.ucc.ie [research.ucc.ie]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. genecards.org [genecards.org]
- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. uniprot.org [uniprot.org]
- 18. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 20. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a pivotal building block in the synthesis of kinase inhibitors. The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in kinase inhibitor design, frequently serving as an ATP-competitive hinge-binding motif.[1][2][3] This guide details robust, field-proven protocols for the functionalization of this key intermediate through palladium-catalyzed cross-coupling reactions and subsequent derivatization, enabling the generation of diverse chemical libraries for screening and lead optimization.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5][6] Consequently, they are among the most important targets for modern drug discovery. The design of small molecule kinase inhibitors often relies on scaffolds that can effectively compete with endogenous ATP at the enzyme's active site.
The 1H-pyrazolo[3,4-b]pyridine core has emerged as a premier scaffold for this purpose.[2][3] Its bicyclic, nitrogen-rich structure acts as a bioisostere of adenine, forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction anchors the inhibitor, providing a stable foundation for building out additional functionalities that confer potency and selectivity.[2] Several successful kinase inhibitors targeting kinases like TRK, PIM-1, and MNK feature this core structure.[1][3][7][8][9]
The Strategic Intermediate: this compound
This compound is an exceptionally versatile starting material for building libraries of kinase inhibitors based on this privileged scaffold. Its value lies in two key reactive handles:
-
The C3-Iodo Group: The iodine atom at the 3-position is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents, which are crucial for exploring the deep, hydrophobic "selectivity pocket" of the kinase active site.
-
The C5-Carboxylate Group: The methyl ester at the 5-position provides a secondary point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a vast array of amines to form amides. These amide functionalities often extend into the solvent-exposed region of the active site, improving physicochemical properties and providing additional interaction points.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1221288-25-0 | [10][11] |
| Molecular Formula | C₈H₆IN₃O₂ | [10][11] |
| Molecular Weight | 303.06 g/mol | [10][11] |
| Appearance | Off-white to yellow solid | |
| Purity | Typically ≥97% | [10][12] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [11] |
Core Synthetic Strategies: Functionalization at the C3-Position
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, making this intermediate highly reliable for synthetic diversification.[13] The three pillar reactions for this purpose are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
References
- 1. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound - Lead Sciences [lead-sciences.com]
- 12. labsolu.ca [labsolu.ca]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Sonogashira coupling with Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An Application Note and Protocol for the Sonogashira Coupling of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: Synthesizing Core Scaffolds for Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[3][4] Its applications are particularly profound in medicinal chemistry, where the resulting arylalkyne moieties serve as critical components of numerous pharmacologically active compounds, natural products, and organic materials.[2][5]
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, frequently encountered in molecules with significant biological activity, including kinase inhibitors and anticancer agents.[6][7] The ability to functionalize this core at specific positions is paramount for developing structure-activity relationships (SAR) in drug discovery programs. This compound is a versatile building block, primed for diversification at the C3-position. The presence of the highly reactive iodide leaving group facilitates reliable cross-coupling reactions under mild conditions.[4][8]
This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of this compound. Authored from the perspective of a senior application scientist, this guide explains the causality behind experimental choices, offers a detailed step-by-step methodology, and includes a troubleshooting guide to ensure reproducible success for researchers in pharmaceutical and chemical development.
Mechanistic Rationale: The "Why" Behind the Protocol
A successful Sonogashira coupling hinges on the orchestration of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[1][9] Understanding the role of each component is crucial for optimizing the reaction and diagnosing potential issues.
-
Palladium Cycle (The Workhorse): The active catalyst is a Palladium(0) species, often generated in situ from a more stable Palladium(II) precatalyst like PdCl₂(PPh₃)₂.[1] The cycle proceeds via three key steps:
-
Oxidative Addition: The Pd(0) complex inserts into the carbon-iodine bond of the pyrazolopyridine substrate, forming a Pd(II)-aryl intermediate.[4]
-
Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center. This is often the rate-determining step.[9]
-
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[9]
-
-
Copper Cycle (The Activator): The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne, dramatically accelerating the transmetalation step with the palladium center.[9] While copper-free variants exist to prevent undesired alkyne homocoupling (Glaser coupling), the copper-cocatalyzed protocol remains highly efficient and reliable, especially for reactive aryl iodides.[8]
-
The Role of the Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It performs two critical functions: it neutralizes the hydrogen iodide (HI) byproduct generated during the reaction, and it facilitates the deprotonation of the terminal alkyne, enabling the formation of the copper acetylide.[1][10]
Below is a conceptual diagram of the interconnected catalytic cycles.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Recommended Protocol: Sonogashira Coupling
This protocol is optimized for a ~0.5 mmol scale reaction. Reagents and volumes can be scaled proportionally. Adherence to anhydrous and anaerobic conditions is critical for reproducibility.[8]
Materials and Equipment
-
Aryl Halide: this compound (FW: 303.06 g/mol )[11]
-
Terminal Alkyne: (e.g., Phenylacetylene, 1-hexyne, etc.)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N), freshly distilled or from a sure-seal bottle
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer, nitrogen or argon line with manifold, syringes, needles, standard glassware for workup and chromatography.
Quantitative Reaction Parameters
| Component | Stoichiometry (eq.) | Mol % | Typical Amount (for 0.5 mmol scale) | Role |
| Pyrazolopyridine-Iodide | 1.0 | - | 151.5 mg | Electrophile |
| Terminal Alkyne | 1.2 | - | 0.6 mmol | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.025 | 2.5% | 8.8 mg | Catalyst Precursor |
| CuI | 0.05 | 5.0% | 4.8 mg | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | - | 0.21 mL (1.5 mmol) | Base |
| THF (Anhydrous) | - | - | 5 mL | Solvent |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure
-
System Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Addition: In a single, swift operation, remove the stopper and add the this compound (151.5 mg, 0.5 mmol), PdCl₂(PPh₃)₂ (8.8 mg, 0.0125 mmol), and CuI (4.8 mg, 0.025 mmol) to the flask. The CuI should be white or light tan; if it is dark green or brown, it may be oxidized and should be purified or replaced.[8]
-
Solvent and Base Addition: Seal the flask with a rubber septum. Via syringe, add anhydrous THF (5 mL) followed by triethylamine (0.21 mL, 1.5 mmol).
-
Degassing: While stirring, sparge the resulting suspension with a gentle stream of nitrogen or argon gas through a needle submerged below the liquid surface for 10-15 minutes. This step is critical to remove dissolved oxygen.[8]
-
Alkyne Addition: Add the terminal alkyne (0.6 mmol, 1.2 eq) dropwise via syringe over 1-2 minutes. A color change (often to a darker yellow or brown) is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. For aryl iodides, reactions are often complete within 2-16 hours.[4][12]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Pass the mixture through a short plug of Celite® in a fritted funnel to remove the insoluble catalysts, washing the pad thoroughly with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride (20 mL) to remove the amine base, and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.[13]
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion of starting material | 1. Inactive Pd catalyst. 2. Insufficiently deoxygenated system. 3. Impure reagents (halide, alkyne, or solvent). | 1. Use a fresh bottle of catalyst or a more active precatalyst. 2. Ensure rigorous degassing (freeze-pump-thaw is more effective than sparging).[8] 3. Purify starting materials and use anhydrous solvents. |
| Formation of black precipitate (Pd black) | Catalyst decomposition due to oxygen, impurities, or excessive heat (if applicable). | 1. Improve inert atmosphere technique.[14] 2. Use higher purity reagents and solvents. 3. Ensure the reaction is not overheating from the magnetic stirrer. |
| Significant alkyne homocoupling (Glaser byproduct) | 1. Presence of oxygen. 2. High concentration or activity of CuI catalyst. | 1. Rigorously exclude oxygen from the reaction. 2. Reduce CuI loading to 1-2 mol%. If the problem persists, consider a copper-free protocol.[8][9] |
| Reaction stalls before completion | Catalyst has deactivated over the course of the reaction. | Add a second small portion of the palladium catalyst (~0.5-1.0 mol%) to the stirring reaction mixture under an inert atmosphere. |
Conclusion
The Sonogashira coupling provides a powerful and reliable method for the C3-alkynylation of this compound. The protocol detailed herein, which leverages a standard Pd/Cu catalytic system under mild, anaerobic conditions, is robust and high-yielding. By understanding the mechanistic underpinnings of the reaction and adhering to careful experimental technique, particularly with regard to the exclusion of oxygen, researchers can consistently generate a diverse library of novel pyrazolo[3,4-b]pyridine derivatives. These products serve as valuable intermediates for the synthesis of new chemical entities in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a ne ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01053A [pubs.rsc.org]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of the Carboxylate Group in Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to purine has made it a versatile framework for the design of molecules targeting a wide array of biological targets. Derivatives of this scaffold have demonstrated significant pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective properties. The strategic functionalization of the pyrazolo[3,4-b]pyridine ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a focal point for the development of novel therapeutics.
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a particularly valuable starting material for the synthesis of compound libraries for high-throughput screening. The presence of two distinct reactive sites, the C3-iodo group and the C5-carboxylate, allows for orthogonal chemical modifications. The C3-iodo position is primed for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The C5-carboxylate group, on the other hand, serves as a versatile handle for the introduction of a wide range of functional groups through derivatization, profoundly influencing the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.
These application notes provide detailed protocols for the key derivatization reactions of the carboxylate group of this compound, offering researchers a practical guide to accessing a diverse set of analogues for drug discovery programs. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations.
Derivatization Strategies for the C5-Carboxylate Group
The methyl ester at the C5 position can be readily transformed into a variety of functional groups. The most common and synthetically useful derivatizations include:
-
Hydrolysis to the Carboxylic Acid: Conversion of the methyl ester to the corresponding carboxylic acid provides a key intermediate for subsequent amide bond formation with a diverse range of amines.
-
Amidation: Direct conversion of the methyl ester to an amide or, more commonly, a two-step sequence involving hydrolysis followed by amide coupling, allows for the introduction of various substituents to modulate the compound's properties.
-
Reduction to the Alcohol: Reduction of the ester to the primary alcohol provides a scaffold for further functionalization, such as etherification or oxidation to the corresponding aldehyde.
The following sections provide detailed, step-by-step protocols for these transformations.
Protocol 1: Hydrolysis of this compound to 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Rationale:
Base-catalyzed hydrolysis (saponification) is a standard and efficient method for the conversion of esters to carboxylic acids. Lithium hydroxide (LiOH) is a commonly used base for this transformation, often in a mixture of tetrahydrofuran (THF) and water. THF serves to solubilize the organic substrate, while water is necessary for the hydrolysis reaction. The reaction is typically carried out at room temperature or with gentle heating to drive the reaction to completion.
Experimental Workflow:
Caption: Workflow for the hydrolysis of the methyl ester.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 303.06 | 1.00 g | 3.30 | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 0.28 g | 6.60 | 2.0 |
| Tetrahydrofuran (THF) | - | 20 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate | - | 3 x 30 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 3.30 mmol).
-
Add THF (20 mL) and deionized water (10 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Add lithium hydroxide monohydrate (0.28 g, 6.60 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material will have a higher Rf value than the carboxylic acid product.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of 1 M HCl. The product will likely precipitate as a solid.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Amide Coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Rationale:
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3][4] These reagents, often used in combination with an additive like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), facilitate the formation of the amide bond under mild conditions, minimizing side reactions and racemization of chiral centers if present in the amine component.[2][3][4]
Experimental Workflow (HATU Coupling):
Caption: Workflow for HATU-mediated amide coupling.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 289.04 | 0.50 g | 1.73 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 0.22 g | 2.08 | 1.2 |
| HATU | 380.23 | 0.79 g | 2.08 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.60 mL | 3.46 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (0.50 g, 1.73 mmol).
-
Add anhydrous DMF (10 mL) and stir until the acid is dissolved.
-
Add the amine (e.g., benzylamine, 0.22 g, 2.08 mmol), followed by HATU (0.79 g, 2.08 mmol).
-
Add DIPEA (0.60 mL, 3.46 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 3: Palladium-Catalyzed Aminocarbonylation of this compound
Rationale:
Palladium-catalyzed aminocarbonylation offers a direct route to amides from aryl or heteroaryl halides, bypassing the need for pre-formation of the carboxylic acid.[5][6][7][8] This one-pot reaction involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by carbon monoxide insertion to form a palladium-acyl intermediate. Subsequent nucleophilic attack by an amine and reductive elimination yields the desired amide and regenerates the active palladium catalyst. This method is particularly useful for high-throughput synthesis and can offer different selectivity compared to the hydrolysis-coupling sequence.
Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed Aminocarbonylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 303.06 | 0.50 g | 1.65 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 0.22 g | 2.48 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 18.5 mg | 0.083 | 0.05 |
| Xantphos | 578.68 | 48.0 mg | 0.083 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.52 g | 4.95 | 3.0 |
| Toluene, anhydrous | - | 10 mL | - | - |
| Carbon Monoxide (CO) | - | 1 atm (balloon) | - | - |
Procedure:
-
To a dry Schlenk tube, add this compound (0.50 g, 1.65 mmol), palladium(II) acetate (18.5 mg, 0.083 mmol), Xantphos (48.0 mg, 0.083 mmol), and sodium carbonate (0.52 g, 4.95 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (10 mL) and the amine (e.g., morpholine, 0.22 g, 2.48 mmol).
-
Evacuate and backfill the tube with carbon monoxide (from a balloon) three times.
-
Heat the reaction mixture at 100 °C for 12-18 hours under a CO atmosphere (balloon).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expanding the Molecular Diversity: Suzuki-Miyaura Coupling at the C3-Iodo Position
The C3-iodo group of this compound and its derivatives is an excellent handle for introducing aryl and heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups, allowing for the late-stage diversification of the pyrazolo[3,4-b]pyridine scaffold.
Rationale:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or boronate ester) with a halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For heteroaryl iodides, palladium acetate (Pd(OAc)₂) with a phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is often an effective catalyst system.[9]
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 303.06 | 0.50 g | 1.65 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 0.24 g | 1.98 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 18.5 mg | 0.083 | 0.05 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 46.0 mg | 0.083 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.07 g | 3.30 | 2.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
In a Schlenk tube, combine this compound (0.50 g, 1.65 mmol), the arylboronic acid (e.g., phenylboronic acid, 0.24 g, 1.98 mmol), palladium(II) acetate (18.5 mg, 0.083 mmol), dppf (46.0 mg, 0.083 mmol), and cesium carbonate (1.07 g, 3.30 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,4-dioxane (15 mL) and deionized water (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Conclusion
The protocols detailed in these application notes provide a robust framework for the derivatization of this compound, a key building block in medicinal chemistry. By employing these methods for hydrolysis, amide coupling, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of pyrazolo[3,4-b]pyridine derivatives for biological evaluation. The strategic combination of these derivatization approaches allows for a comprehensive exploration of the structure-activity relationships of this important heterocyclic scaffold, ultimately facilitating the discovery of novel therapeutic agents.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Reductive Aminocarbonylation of o-Iodophenol-Derived Allyl Ethers with o-Nitrobenzaldehydes to 3-Alkenylquinolin-2(1H)-ones [organic-chemistry.org]
- 9. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a Versatile Fragment for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold and the Power of Fragment-Based Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various kinases, making them highly valuable in the development of targeted therapies for cancer and inflammatory diseases.[3][4][5][6] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties, enabling the exploration of vast chemical space to identify novel drug candidates.
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets.[3][7] These fragments, due to their simplicity, can achieve a more efficient exploration of chemical space and often exhibit high ligand efficiency. Once a binding fragment is identified, it serves as a starting point for systematic chemical elaboration to develop a high-affinity lead compound.
This application note details the utility of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a key building block for the synthesis of diverse compound libraries tailored for FBDD and subsequent lead optimization. Its strategic design, incorporating a reactive iodine handle and a modifiable ester group on a biologically relevant scaffold, makes it an ideal starting point for generating a multitude of analogs through various modern cross-coupling reactions.
Physicochemical Properties of the Core Fragment
This compound is a well-characterized compound amenable to the principles of FBDD. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1221288-25-0 | [8][9][10][] |
| Molecular Formula | C₈H₆IN₃O₂ | [8][9][10][] |
| Molecular Weight | 303.06 g/mol | [8][9][10][] |
| Purity | Typically >97% | [9][10] |
| Appearance | Solid | [12] |
The molecular weight of this fragment is at the upper limit of the "Rule of Three," which provides a guideline for selecting fragments with favorable properties for FBDD (MW < 300 Da). However, its rigid bicyclic core and the presence of both hydrogen bond donors and acceptors make it an excellent starting point for exploring interactions with target proteins. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing a wide range of substituents, while the methyl ester at the 5-position offers an additional point for chemical modification.
Synthesis of the Core Fragment
While several methods exist for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a common approach to introduce the 3-iodo functionality is through the iodination of a suitable precursor.[13][14][15] A representative, two-step protocol starting from the commercially available methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is outlined below.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Characterization Data:
-
¹H NMR: Peaks corresponding to the aromatic protons of the pyrazolo[3,4-b]pyridine core and the methyl ester singlet.
-
¹³C NMR: Resonances for the carbons of the heterocyclic core, the ester carbonyl, and the methyl group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the expected mass of the product.
Library Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 3-position of the pyrazolo[3,4-b]pyridine core is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a diverse library of compounds by introducing different aryl, alkynyl, and amino substituents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. calpaclab.com [calpaclab.com]
- 10. labsolu.ca [labsolu.ca]
- 12. Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to performing the Heck reaction on Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The protocols and discussions are grounded in established principles of palladium-catalyzed cross-coupling reactions and are designed to offer both a robust starting point for experimentation and a framework for optimization.
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1] The ability to functionalize this heterocyclic system through carbon-carbon bond formation is crucial for the exploration of new chemical space and the development of novel drug candidates. The Heck reaction, a powerful palladium-catalyzed method for the coupling of unsaturated halides with alkenes, offers a versatile and efficient means to achieve this functionalization.[2][3][4]
This guide focuses on the Heck coupling of this compound, a readily available building block[5][6][7], with a representative electron-deficient alkene, methyl acrylate. The insights and methodologies presented herein are intended to be adaptable to a broader range of alkene coupling partners.
Understanding the Reaction: Mechanism and Key Parameters
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][8][9] A generalized mechanism is depicted below. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyridine substrate.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.[10]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the double bond of the product and a palladium-hydride species.[8][11]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[8][11]
Caption: Generalized Catalytic Cycle of the Heck Reaction.
Experimental Design and Protocol
Materials and Reagents
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Rationale for Component Selection
-
Palladium Source: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[2][3][12]
-
Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and promotes the reaction.[13] For more challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.[13]
-
Base: An organic amine base like triethylamine or DIPEA is required to neutralize the hydrogen iodide generated during the reaction and regenerate the Pd(0) catalyst.[2][8][12] Inorganic bases such as potassium carbonate can also be employed.[2][12]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally effective for Heck reactions as they can dissolve the reactants and salts formed during the reaction.[12][14]
Detailed Step-by-Step Protocol
This protocol provides a starting point for the Heck coupling of this compound with methyl acrylate.
Caption: Experimental Workflow for the Heck Reaction.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%).
-
The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.
-
Add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or MeCN) via syringe.
-
Base Addition: Add the base (e.g., triethylamine, 2.0-3.0 eq).
-
Alkene Addition: Add methyl acrylate (1.2-1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine to remove the solvent and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Recommended Starting Conditions
The following table outlines recommended starting conditions for the Heck reaction. These parameters should be considered as a starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Substrate | This compound | Aryl iodides are generally highly reactive in Heck couplings. |
| Alkene | Methyl acrylate (1.2-1.5 eq) | Electron-deficient alkenes are excellent substrates for the Heck reaction.[2] |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective precatalyst.[12] |
| Ligand | PPh₃ (4-10 mol%) | A standard ligand for stabilizing the palladium catalyst.[13] |
| Base | Et₃N or DIPEA (2.0-3.0 eq) | Organic bases are commonly used and effective.[12] |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents are generally good choices.[14] |
| Temperature | 80-100 °C | A typical temperature range for Heck reactions.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation.[14] |
Troubleshooting and Optimization
Should the initial reaction conditions result in low yield or incomplete conversion, the following troubleshooting strategies can be employed:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, low temperature, insufficient base. | Ensure an inert atmosphere, consider a more active catalyst/ligand system, incrementally increase the temperature, use a stronger base.[14][15] |
| Formation of Palladium Black | Catalyst decomposition. | Use a stabilizing ligand, avoid excessively high temperatures, ensure reagents and solvents are pure and degassed.[15] |
| Side Product Formation | Homocoupling of the aryl iodide, alkene isomerization. | Lower the reaction temperature, screen different bases, check the purity of starting materials.[14] |
| Substrate Decomposition | High temperature. | Lower the reaction temperature and potentially use a more active catalyst to compensate for the slower rate. |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. calpaclab.com [calpaclab.com]
- 7. labsolu.ca [labsolu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Alchemist's Guide to Targeted Protein Degradation: Synthesis of PROTACs and Molecular Glues
For the pioneering researcher, scientist, and drug development professional, the dawn of targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention. Unlike traditional occupancy-based inhibitors, degraders such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues catalytically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system (UPS).[1][2] This guide provides an in-depth exploration of the synthesis and application of these revolutionary modalities, grounded in mechanistic insights and field-proven protocols.
Part 1: The Principle of Induced Proximity
The core mechanism of both PROTACs and molecular glues is the chemically induced formation of a ternary complex, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[1][3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1][3] The degrader molecule is then released to initiate another cycle, acting as a catalyst for degradation.[1]
Part 2: The Architecture and Synthesis of PROTACs
PROTACs are heterobifunctional molecules composed of three distinct components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them.[4] The modular nature of PROTACs allows for systematic optimization by modifying each component.[5]
Diagram: PROTAC Mechanism of Action
References
Application Note: A Researcher's Guide to the Development of Novel Anti-Cancer Agents
Introduction
The development of novel anti-cancer agents is a complex, multi-stage process that begins with fundamental biological research and culminates in clinical application.[1] This journey, often spanning 10-20 years, is fraught with challenges, as only a small fraction of discovered compounds ultimately become approved treatments. Modern cancer drug discovery has shifted from broad-spectrum cytotoxic agents to targeted therapies that exploit specific molecular vulnerabilities within cancer cells.[2][3] This application note provides a comprehensive guide for researchers, detailing the critical in vitro and in vivo methodologies used to identify, validate, and characterize new anti-cancer drug candidates. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and illustrate essential workflows and signaling pathways.
Section 1: Target Identification and In Vitro Screening
The initial phase of drug discovery involves identifying a molecular target crucial for cancer cell survival or proliferation and then screening compound libraries to find "hits" that modulate this target.[1] This is followed by foundational in vitro studies to assess the compound's effect on cancer cell lines.
The Rationale for Cell-Based Assays
Cell-based assays are the bedrock of early-stage cancer drug discovery. They provide a rapid and cost-effective method to evaluate a compound's biological activity. The primary goal is to determine a compound's potency—the concentration required to produce a desired effect, typically cell death or growth inhibition.
Expertise & Experience: The choice of cell line is critical. Researchers should select cell lines that are representative of the target cancer type and, ideally, possess the specific molecular alteration (e.g., a mutation in a particular gene) that the drug is designed to target. This provides a more clinically relevant context for the compound's activity.
Assessing Cell Viability and Cytotoxicity
The most fundamental question is whether a novel compound can kill cancer cells or inhibit their growth. Cell viability assays measure the overall health of a cell population, often by assessing metabolic activity.[4][5]
Causality Behind Experimental Choice: Assays like the MTT or MTS assay are chosen for their high-throughput compatibility and reliance on a key indicator of cell health: mitochondrial function.[6][7] In viable, metabolically active cells, mitochondrial dehydrogenases convert a tetrazolium salt (like MTT or MTS) into a colored formazan product.[8][9] The amount of color produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) . The IC50 is a critical metric representing the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%.[10][11] A lower IC50 value indicates higher potency.[10]
Protocol 1: Cell Viability Assessment via MTS Assay
This protocol outlines the steps for determining the dose-dependent effect of a novel compound on cancer cell viability.
I. Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
Novel anti-cancer agent (solubilized in a suitable vehicle, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[4]
-
Multi-well spectrophotometer (plate reader)
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Self-Validating System: Include wells with medium only (no cells) to serve as a background control.[12]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the novel compound in complete medium. A typical starting range might be from 100 µM down to 1 nM.
-
Expertise & Experience: It is crucial to include a "vehicle control" group, which receives the same concentration of the solvent (e.g., DMSO) as the highest drug concentration, to account for any solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations (or vehicle control).
-
Incubate for a predetermined period, typically 48 or 72 hours, which is sufficient time to observe effects on cell proliferation.
-
-
MTS Assay and Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the drug concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13]
-
Section 2: Elucidating the Mechanism of Action
Once a compound demonstrates potent cytotoxicity, the next critical step is to understand how it induces cell death. A primary mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death.[14]
Detecting Apoptosis
Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane.[15][16] In healthy cells, PS is restricted to the inner leaflet of the plasma membrane.[15] During early apoptosis, this asymmetry is lost, and PS flips to the outer surface.[14]
Causality Behind Experimental Choice: The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for quantifying apoptosis via flow cytometry.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC).[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells where it intercalates with DNA.[15] By using these two probes together, we can distinguish between different cell populations:
-
Annexin V- / PI- : Healthy, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.[17]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[17]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol details the procedure for quantifying apoptosis in cells treated with a novel compound using flow cytometry.
I. Materials:
-
Cells treated with the novel compound (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
II. Step-by-Step Methodology:
-
Cell Preparation:
-
Treat cells with the compound at its IC50 concentration (determined from Protocol 1) for a relevant time point (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[16]
-
Wash the cells once with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[15]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[18]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[17]
-
Self-Validating System: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Section 3: Investigating Molecular Pathways
Targeted therapies are designed to interfere with specific signaling pathways that are dysregulated in cancer.[19] The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers, regulating cell growth, proliferation, and survival.[20][21][22] Therefore, it is a prime target for novel inhibitors.[23][24]
Causality Behind Experimental Choice: Western blotting is an indispensable technique used to detect changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[25] By treating cancer cells with a novel inhibitor and then probing for key proteins in the PI3K/AKT/mTOR pathway, we can confirm if the drug is hitting its intended target. For example, a successful inhibitor of PI3K or AKT would be expected to decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated downstream targets like mTOR, without necessarily affecting the total protein levels of AKT or mTOR.
Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition
The following diagram illustrates the core components of the PI3K/AKT/mTOR pathway and the points of inhibition by a hypothetical drug.
References
- 1. withinoncology.com [withinoncology.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key [oncohemakey.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 6. akadeum.com [akadeum.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Anti-cancer drugs: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This guide is designed to provide in-depth troubleshooting assistance for a common challenge encountered with this valuable synthetic intermediate: unwanted de-iodination. By understanding the underlying mechanisms and implementing the preventative strategies outlined below, you can significantly improve the yield and purity of your desired products.
The Carbon-Iodine (C-I) bond in aryl iodides is the most reactive among aryl halides, making them excellent substrates for cross-coupling reactions.[1] However, this reactivity also renders them susceptible to premature cleavage, leading to the formation of the corresponding de-iodinated byproduct. This guide will walk you through the common causes of this side reaction and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the de-iodinated byproduct in my reaction. What are the most likely causes?
The appearance of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a byproduct is a clear indication of de-iodination. This undesired reaction can be triggered by several factors, often working in concert. The primary pathways for de-iodination include:
-
Catalyst-Mediated Processes: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the formation of palladium-hydride (Pd-H) species is a common culprit.[1] These species can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1] The Pd-H intermediate can then undergo reductive elimination with the aryl group, yielding the de-iodinated product.[2]
-
Photochemical Decomposition: Aryl iodides can be light-sensitive.[3] Exposure to UV or even ambient light can induce homolytic cleavage of the C-I bond, generating an aryl radical.[4][5] This radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to form the de-iodinated compound.[3]
-
Base-Induced De-iodination: Strong bases, particularly in polar aprotic solvents like DMF or in the presence of alcohols, can promote de-iodination.[6] This can occur through various mechanisms, including the formation of hydride donors or via radical pathways.[7][8]
-
Radical-Initiated Reactions: The presence of radical initiators or conditions that favor radical formation can lead to de-iodination. The relatively weak C-I bond is susceptible to cleavage by radical species.[3]
Q2: How can I minimize de-iodination in my palladium-catalyzed cross-coupling reaction?
Optimizing your reaction conditions is crucial to favor the desired cross-coupling pathway over de-iodination. Consider the following adjustments:
| Parameter | Problem | Recommended Solution | Rationale |
| Catalyst/Ligand | Highly active catalysts can sometimes promote de-iodination.[7] | Screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress de-iodination.[1] | Ligand choice influences the stability and reactivity of the palladium intermediates, potentially disfavoring the formation or reactivity of Pd-H species. |
| Base | Strong bases or amine bases can act as hydride sources.[7] | Switch to a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] Avoid strong alkoxide bases if possible. | Weaker, non-nucleophilic bases are less likely to generate hydride species that lead to hydrodehalogenation. |
| Solvent | Protic solvents (alcohols) or solvents that can act as hydrogen donors (e.g., DMF, THF) can exacerbate de-iodination.[7][9] | Use aprotic solvents like toluene or dioxane.[1] If a co-solvent is necessary, minimize the amount of water or alcohol. | Aprotic solvents are less likely to serve as a source of hydrogen atoms for the de-iodinated byproduct. |
| Temperature | Higher temperatures can increase the rate of de-iodination.[7] | Run the reaction at the lowest temperature that allows for efficient coupling. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures.[7][9] | Minimizing thermal energy can help to suppress the undesired de-iodination pathway. |
| Degassing | Oxygen can lead to catalyst degradation and promote side reactions. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[10] | Removing oxygen helps to maintain the active catalytic species and prevent oxidative side reactions. |
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a finely powdered, anhydrous inorganic base (e.g., K₃PO₄, 2-3 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed aprotic solvent (e.g., toluene or dioxane) via syringe.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q3: My compound seems to be degrading even before I use it in a reaction. How should I properly store and handle it?
The stability of iodinated compounds, especially heteroaromatic ones, is a critical factor for successful synthesis.[11] Discoloration (yellowing or browning) is often a sign of decomposition and the formation of elemental iodine.[11]
-
Light Protection: Store the compound in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.[11] Light exposure can initiate photochemical de-iodination.[3][5]
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.[11] This displaces oxygen and moisture, which can contribute to degradation.
-
Temperature Control: Store the compound in a cool, dark place. Refrigeration (2-8°C) is recommended.[6] Before opening, allow the container to warm to room temperature to prevent condensation from introducing moisture.
-
Solvent Choice for Stock Solutions: If preparing a stock solution, use a dry, aprotic solvent. Avoid long-term storage in solvents like DMF or alcohols, which can promote decomposition.
Q4: Can the N-H group on the pyrazole ring be contributing to the instability?
Yes, the acidic N-H proton on the pyrazole ring can play a role in de-iodination, particularly in the presence of a base. Deprotonation can increase the electron density of the heteroaromatic system, which may influence its reactivity and susceptibility to certain de-iodination pathways. In some cases, protecting the N-H group (e.g., with a Boc or SEM group) can help to suppress dehalogenation.[1] However, this adds extra steps to your synthetic route, so it should be considered when other optimization strategies have failed. The 1H-tautomer of the pyrazolo[3,4-b]pyridine core is known to be more stable.[8]
Visualizing the De-iodination Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the common de-iodination mechanisms.
Figure 1: Simplified schematic of the desired Suzuki coupling pathway versus a common palladium-hydride mediated de-iodination side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Photochemistry of halogen pyrimidines: iodine release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical building block in their synthetic programs. We will dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols to streamline your optimization efforts.
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery, but its successful functionalization via cross-coupling presents unique challenges.[1][2] The presence of multiple nitrogen atoms, particularly the pyridine nitrogen, can lead to complex interactions with the palladium catalyst, often resulting in reaction failure if not properly addressed. This guide provides a systematic, causality-driven approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyrazolo[3,4-b]pyridine substrates often challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium center of the catalyst. This coordination can sequester the active catalytic species into a stable, inactive complex, effectively "poisoning" the catalyst and stalling the catalytic cycle.[3] This is a well-documented phenomenon for pyridine-containing substrates, requiring specialized conditions to overcome.
Q2: My starting material is an aryl iodide. Shouldn't this be a very reactive coupling partner?
A2: Yes, the Carbon-Iodine bond is the most reactive among aryl halides for the initial oxidative addition step (reactivity trend: I > OTf > Br >> Cl).[4][5] This is an advantage. However, if the subsequent steps of the catalytic cycle (e.g., transmetalation, reductive elimination) are slow, or if catalyst deactivation is rapid, the high reactivity of the C-I bond alone will not guarantee a successful reaction. The dominant challenge with this substrate is typically catalyst inhibition by the heterocyclic nitrogen, not the reactivity of the leaving group.
Q3: What are the most critical parameters to consider when setting up a new cross-coupling reaction with this substrate?
A3: For this specific substrate, the three most critical parameters to control are:
-
Ligand Choice: The ligand is paramount. It must be sterically bulky and electron-rich enough to both stabilize the active Pd(0) species and promote the rate of reductive elimination, preventing the pyridine nitrogen from permanently coordinating to the metal center.[6]
-
Base Selection: The base influences multiple steps in the catalytic cycle. Its strength, solubility, and nature (e.g., inorganic vs. organic) can dramatically affect the outcome, especially in Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][7]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of phosphine ligands and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[6][8] Rigorous degassing and maintaining an inert atmosphere are non-negotiable for reproducibility.
Troubleshooting Guide: Common Experimental Issues
Problem: Low or No Conversion to Product
This is the most common failure mode. The following decision tree and detailed Q&A will help diagnose the root cause.
Caption: A decision tree for troubleshooting a failed cross-coupling reaction.
Q: I'm using a standard catalyst like Pd(PPh₃)₄ or generating Pd(0) from Pd(OAc)₂/PPh₃ and seeing no product. What's wrong?
A: This is likely a case of catalyst poisoning. The pyrazolo[3,4-b]pyridine nitrogen is a potent ligand for palladium. Triphenylphosphine (PPh₃) is often not sterically bulky or electron-donating enough to prevent the substrate from binding irreversibly to the palladium center, forming an inactive complex.[3]
-
Primary Solution: Switch to a Modern Ligand System. Your first and most impactful change should be to employ a state-of-the-art, sterically hindered biarylphosphine ligand. These ligands are designed specifically to overcome challenges like substrate coordination. They create a bulky pocket around the palladium atom that favors the binding of reactants over the inhibitory substrate nitrogen and accelerates the final, product-forming reductive elimination step.[6][9]
| Ligand Class | Recommended Ligands | Target Reaction Type |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Suzuki, Buchwald-Hartwig, Heck |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type pre-catalysts | Suzuki, Heck |
| Ferrocenyl Phosphines | dppf (sometimes effective, but often inferior to biaryl phosphines for this substrate class) | Suzuki |
Q: I've switched to an XPhos-based catalyst system but my yield is still poor. What should I investigate next?
A: With a powerful ligand in place, the next most likely culprits are the base and solvent system.
-
Base Inefficiency: The base is not just a proton scavenger; it actively participates in the catalytic cycle.[4] For Suzuki-Miyaura reactions, it is required to form the more reactive "ate" complex with the organoboron reagent to facilitate transmetalation.[8]
-
Recommendation: Screen a panel of inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is a strong base with good solubility in mixed aqueous-organic solvents.[6] Cesium carbonate (Cs₂CO₃) is another highly effective but more expensive option.[8] Ensure the base is finely powdered to maximize surface area.
-
-
Poor Solubility: If your reactants, particularly the base or the boronic acid "ate" complex, are not sufficiently soluble, the reaction will be slow or may not occur at all.
-
Recommendation: For Suzuki reactions, a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, THF/H₂O) is common, as water helps dissolve the inorganic base.[4] If solubility remains an issue, consider a more polar aprotic solvent like DMF, but be aware that higher temperatures in DMF can sometimes lead to decomposition.
-
Problem: Catalyst Deactivation (Formation of Palladium Black)
Q: My reaction mixture turns black shortly after heating, and the reaction stalls. What is happening?
A: The formation of a black precipitate is typically palladium black, which consists of agglomerated, catalytically inactive Pd(0) particles.[11] This indicates that the ligand is failing to stabilize the monoligated LPd(0) active species, leading to catalyst decomposition.
-
Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" Pd(0) is highly unstable and rapidly aggregates.
-
Solution 1: Increase Ligand-to-Palladium Ratio. While a 2:1 L:Pd ratio is common, increasing it to 3:1 or even 4:1 can sometimes provide extra stability by ensuring there is always free ligand in solution to re-coordinate to the metal center. However, be cautious, as very high ligand concentrations can sometimes inhibit the reaction by occupying coordination sites.[12]
-
Solution 2: Use a Bidentate Ligand. Bidentate (two-coordination point) ligands like Xantphos or dppf can offer greater stability to the metal center compared to monodentate ligands, making them less prone to dissociation.[9] Xantphos, with its large natural bite angle, is particularly effective in many cross-coupling reactions.[13]
-
-
Oxidative Degradation: If the reaction is not rigorously deoxygenated, trace oxygen can oxidize the phosphine ligand to a phosphine oxide, which is no longer an effective ligand. This leaves the palladium unprotected and prone to aggregation.
-
Solution: Improve Inert Atmosphere Technique. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[8] Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Caption: The catalytic cycle and the competing catalyst poisoning pathway.
Problem: Side Reactions and Impurities
Q: In my Suzuki coupling, I see a significant amount of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?
A: This is homocoupling of the boronic acid, a common side reaction. It is almost always caused by the presence of oxygen in the reaction mixture.[6] Palladium in the presence of oxygen can catalyze the dimerization of the organoboron reagent.
-
Solution: As mentioned above, rigorous deoxygenation of your solvents and reaction vessel is the most effective solution. Ensure your inert gas line is pure and that there are no leaks in your system.
Q: I've isolated my product, but it's contaminated with a compound that appears to be my starting material with the iodine replaced by hydrogen. What happened?
A: This side product results from dehalogenation. The aryl-palladium intermediate is intercepted by a hydride source before it can undergo the desired coupling step.
-
Potential Causes & Solutions:
-
Solvent Impurities: Some solvents, particularly ethers like THF, can contain peroxide impurities which can decompose to generate hydride sources. Use freshly distilled or high-purity anhydrous solvents.
-
Base/Additive Effects: In some cases, the choice of base or additives can promote dehalogenation. This is often substrate-specific, and screening different bases may be necessary.[3]
-
Protodeboronation (Suzuki): If you are using a boronic acid, it can sometimes decompose to the corresponding arene (Ar-H) via protodeboronation, especially if it is electron-deficient or sterically hindered.[14] This can be minimized by using the more stable boronate esters (e.g., pinacol esters), minimizing water content, and avoiding excessively high temperatures or prolonged reaction times.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid using a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
XPhos (0.088 equiv, 8.8 mol%)
-
Potassium Phosphate, finely powdered (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane followed by degassed water via syringe to create a 4:1 dioxane:water solvent mixture (concentration of the limiting reagent should be ~0.1 M).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4][15][16]
Protocol 2: High-Throughput Screening of Ligands and Bases
For challenging substrates, a parallel screen can rapidly identify optimal conditions. This can be performed in a 24-well plate or with parallel reactor systems.
Setup:
-
Prepare a stock solution of your this compound and coupling partner (e.g., a boronic acid or amine) in the chosen solvent (e.g., dioxane).
-
Prepare a stock solution of a palladium precursor (e.g., Pd₂(dba)₃) in the same solvent.
-
In individual reaction vials, pre-weigh an array of ligands and bases.
Example Array (for a Suzuki Coupling):
| Vial | Ligand (4 mol%) | Base (3 equiv) |
| 1 | XPhos | K₃PO₄ |
| 2 | SPhos | K₃PO₄ |
| 3 | RuPhos | K₃PO₄ |
| 4 | Xantphos | K₃PO₄ |
| 5 | XPhos | Cs₂CO₃ |
| 6 | XPhos | K₂CO₃ |
Procedure:
-
To each pre-weighed vial, add the palladium precursor stock solution, followed by the substrate stock solution.
-
Seal the vials in a glovebox or under an inert atmosphere manifold.
-
Place the array on a heated stirring block at the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 12 hours), cool the array and quench each reaction with a small amount of water.
-
Analyze the conversion/yield in each vial using LC-MS with an internal standard. This data-rich approach allows for rapid identification of the most promising ligand/base combination for scale-up.[17]
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: Purification Strategies for Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives
Here is the technical support center for the purification of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives.
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful purification of this compound and its analogues. The unique structural features of this scaffold—a fused heterocyclic system with a halogen bond donor (iodine) and a polar ester group—present specific challenges that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of these compounds?
A: Understanding potential impurities is the first step toward designing an effective purification strategy. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, residual 1H-pyrazolo[3,4-b]pyridine or its precursors may be present.
-
Excess Reagents: In iodination reactions, unreacted molecular iodine (I₂) and the base used (e.g., KOH) are common.[1] Excess iodine can often be quenched during the workup with an aqueous solution of sodium thiosulfate.
-
Side-Products:
-
Regioisomers: If the pyrazolopyridine precursor is unsymmetrical, the formation of regioisomers is possible.[2] These can be particularly challenging to separate.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-pyrazolo[3,4-b]pyridine derivatives.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially under basic or acidic workup or purification conditions. This introduces a highly polar impurity.
-
-
Degradation Products: Some N-heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during column chromatography.[3][4]
Q2: Should I choose column chromatography or recrystallization as my primary purification method?
A: The choice depends on the state of your crude product and the nature of the impurities.
-
Recrystallization is the preferred method if your crude product is a solid and has relatively high purity (>80-90%). It is excellent for removing minor impurities and can yield highly pure, crystalline material suitable for final analysis. A successful recrystallization was used to purify the parent compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, from a dichloromethane and hexane mixture.[1]
-
Flash Column Chromatography is the workhorse for purifying complex mixtures, oils, or solids containing significant amounts of impurities with different polarities. It is highly versatile but can be lower yielding and may pose a risk of compound degradation on the stationary phase.[5]
Below is a decision-making workflow to help guide your choice.
Caption: Decision tree for selecting a primary purification method.
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A: Compound instability on silica is a common issue, particularly for nitrogen-containing heterocycles.[3] Here are several strategies to mitigate this:
-
Deactivate the Silica: Co-elute with a small percentage (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia (as a 10% solution in methanol) in your mobile phase.[3] This neutralizes the acidic silanol groups on the silica surface.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Minimize Contact Time: Run the column faster ("flash" chromatography) and avoid letting the compound sit on the column for extended periods.
Q4: What are some reliable solvent systems for recrystallizing these pyrazolopyridine derivatives?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For pyrazole and its derivatives, several systems are known to be effective.[7]
| Solvent / System | Compound Polarity | Notes |
| Single Solvents | ||
| Ethanol or Methanol | Polar | Often a good starting point for polar derivatives.[8] |
| Ethyl Acetate | Medium Polarity | Good for compounds of intermediate polarity. |
| Dioxane | Medium Polarity | Has been used successfully for pyrazolopyrimidine derivatives.[9] |
| Mixed Solvents | ||
| Dichloromethane / Hexane | Non-polar to Medium | Excellent for inducing crystallization. The compound is dissolved in a minimal amount of DCM, and hexane is added until turbidity persists.[1] |
| Ethanol / Water | Polar | Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then allow to cool slowly.[7][10] |
| Ethyl Acetate / Hexane | Medium Polarity | A very common and effective general-purpose system. |
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation on Column (Overlapping Bands) | 1. Inappropriate Solvent System: The polarity difference between your eluent and compounds is not optimal. 2. Column Overload: Too much crude material was loaded onto the column. 3. Poor Column Packing: Channeling is occurring within the stationary phase. | 1. Optimize Eluent: Find a solvent system using TLC that gives your target compound an Rf value between 0.2 and 0.4 for the best separation.[5] 2. Reduce Load: Use a larger column or load less material. A general rule is 1g of crude per 20-100g of silica, depending on separation difficulty.[5] 3. Repack Column: Ensure the silica is packed uniformly without air bubbles. |
| Compound Will Not Elute from the Column | The compound is too strongly adsorbed to the stationary phase due to high polarity. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system. If the compound is very polar, a system like 5-10% methanol in dichloromethane may be required.[3] |
| Low Recovery After Recrystallization | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. | 1. Cool Further: Place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation. 2. Use a Less Solubilizing Solvent: Choose a solvent in which the compound is less soluble. 3. Minimize Solvent Volume: Use the absolute minimum amount of hot solvent to dissolve the compound. For hot filtration, pre-heat the funnel and filter paper. |
| Product Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant impurities are present, causing melting point depression. | 1. Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below your compound's melting point. 2. Use More Solvent or a Different System: Dilute the solution or switch to a solvent system where the impurities are more soluble. 3. Purify First by Chromatography: If impurities are the issue, run a column first to achieve a higher purity solid before attempting recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying your target compound on a silica gel column.
1. Eluent Selection (TLC Analysis): a. Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution on a TLC plate. c. Develop the plate in various solvent systems (e.g., start with 3:1 Hexane:EtOAc). d. The ideal system will show good separation and place your target compound at an Rf of ~0.3.[5]
2. Column Packing: a. Choose an appropriately sized column. b. Pack the column with silica gel using either a wet (slurry) or dry packing method. Ensure the silica bed is level and free of cracks. c. Equilibrate the column by passing 2-3 column volumes of your starting eluent through it.
3. Sample Loading: a. Dissolve your crude product in a minimal amount of a polar solvent (like DCM). b. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. c. Carefully add this dry-loaded sample to the top of the packed column. d. Add a thin layer of sand on top to prevent disturbance.
4. Elution and Fraction Collection: a. Begin eluting with your starting solvent system. b. Collect fractions in test tubes. c. Monitor the elution process by TLC, spotting every few fractions. d. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Standard workflow for flash column chromatography.
Protocol 2: Mixed-Solvent Recrystallization
This method is highly effective when no single solvent is ideal. A common pair is Dichloromethane/Hexane.[1][7]
1. Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the "good" solvent (e.g., Dichloromethane) dropwise at room temperature while stirring, until the solid just dissolves. Use the absolute minimum volume necessary.
2. Induction of Crystallization: a. Slowly add the "poor" solvent (e.g., Hexane) dropwise while stirring. b. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
3. Crystal Growth: a. Loosely cover the flask and allow it to stand undisturbed at room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of cold "poor" solvent (Hexane). c. Allow the crystals to air dry on the filter paper, then transfer them to a desiccator to dry completely under vacuum.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Common side products in the synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1221288-25-0).[1][2] This molecule is a crucial building block in medicinal chemistry and drug development, valued for its utility in forming complex molecular architectures through cross-coupling reactions. However, its multi-step synthesis presents several challenges where the formation of side products can significantly impact yield and purity. This guide is designed for researchers and drug development professionals to troubleshoot common issues, providing in-depth, field-proven insights into the causality of side product formation and strategies for mitigation.
Synthetic Pathway Overview
The synthesis of this compound typically involves a multi-step sequence. A common and logical pathway begins with the formation of the core heterocyclic structure, followed by functional group interconversions to install the iodo and methyl ester moieties. The iodination step, often a Sandmeyer-type reaction, is particularly critical and is a primary source of impurities.
References
Technical Support Center: Navigating Solubility Challenges with Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Welcome to the technical support hub for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. As a key building block in medicinal chemistry, its effective use is paramount. This document provides in-depth, field-proven troubleshooting strategies presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why does this compound exhibit such poor solubility in common organic solvents?
A1: The low solubility of this pyrazolopyridine derivative is rooted in its solid-state structure and strong intermolecular forces.
The molecular architecture of this compound leads to a highly stable, and thus difficult-to-dissolve, crystal lattice. Several factors contribute to this:
-
Hydrogen Bonding: The 1H-pyrazole and pyridine nitrogen atoms are prime sites for intermolecular hydrogen bonding. In the solid state, these molecules can form extensive networks, such as centrosymmetric dimers, which require significant energy to disrupt.[1][2]
-
π–π Stacking: The fused aromatic ring system is flat, allowing molecules to stack on top of each other like pancakes.[1][2] These π–π stacking interactions add considerable stability to the crystal structure.
-
Halogen Bonding: The iodine atom at the 3-position can act as a halogen bond donor, interacting with Lewis basic sites (like the pyridine nitrogen) on adjacent molecules to form C—I···N bonds. This creates additional linkages that hold the crystal together.[1][2]
Collectively, these forces create a high crystal lattice energy. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome this lattice energy. Standard solvents often struggle to provide enough energy, resulting in poor solubility.
Q2: I'm planning a Suzuki-Miyaura coupling reaction. What solvents should I try first?
A2: For palladium-catalyzed cross-coupling reactions, a standard array of solvents should be screened initially. The optimal choice often depends on the specific coupling partner and catalyst system.
Begin your investigation with commonly employed solvents known for their utility in Suzuki-Miyaura reactions.[3] A key consideration is the ability of the solvent to dissolve not only your substrate but also the boronic acid/ester, the base, and the palladium catalyst complex.
Table 1: Initial Solvent Screening Suggestions for Suzuki-Miyaura Coupling
| Solvent Class | Examples | Typical Reaction Temp. (°C) | Rationale & Considerations |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF | 80 - 110 | Good general-purpose solvents for Suzuki reactions. 2-Me-THF is considered a "greener" alternative to THF.[3][4] Dioxane is often effective for challenging substrates.[5] |
| Aromatics | Toluene, Xylenes | 100 - 140 | Higher boiling points allow for increased reaction temperatures, which can aid solubility. Toluene is a very common choice.[4] |
| Polar Aprotics | DMF, DMAc, DMSO | 80 - 150 | Excellent solvating power due to high polarity. Can be particularly effective at dissolving polar, hydrogen-bond-capable substrates. However, they can sometimes lead to side reactions or be difficult to remove.[1][3] |
| Alcohols | n-Butanol, tert-Amyl alcohol | 100 - 120 | Can act as both solvent and a weak base promoter. tert-Amyl alcohol has been shown to be an effective green solvent for couplings of heterocycles.[4] |
| Aqueous Mixtures | Dioxane/Water, Toluene/Water, EtOH/Water | 80 - 100 | The addition of water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[3][6] |
Q3: I've tried the standard solvents, but my starting material remains largely insoluble, leading to a stalled reaction. What is the next troubleshooting step?
A3: When single-solvent systems fail, a multi-pronged approach involving co-solvents, temperature elevation, and modified reaction conditions is necessary. The logical workflow is to first optimize the solvent system before resorting to more specialized equipment.
Below is a systematic guide to enhancing solubility and driving your reaction to completion.
The principle of co-solvency involves adding a small amount of a secondary, miscible solvent to your primary solvent to modify its bulk properties.[7][8] This can disrupt the substrate's intermolecular forces without drastically changing the reaction environment. A polar aprotic co-solvent, for instance, can effectively break up the hydrogen-bonding network of your pyrazolopyridine.[][10]
Table 2: Recommended Co-Solvent Systems
| Primary Solvent | Recommended Co-Solvent | Volume % to Screen | Mechanism of Action |
| Toluene or Dioxane | DMF, DMAc, or NMP | 5 - 20% | The polar aprotic co-solvent disrupts H-bonds and π-stacking, while the bulk solvent maintains compatibility with the organometallic catalyst. |
| THF | n-Butanol or Diglyme | 10 - 25% | Increases the boiling point of the mixture and adds polarity to improve solvation. |
| Toluene | Ethanol | 10 - 20% | Creates a biphasic or partially miscible system that can improve the solubility of both the organic substrate and inorganic base.[6] |
Experimental Protocol: Co-Solvent Screening
-
Set up several small-scale reaction vials (e.g., 2 mL microwave vials).
-
To each vial, add this compound (1.0 equiv) and your boronic acid partner (1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and base (e.g., K₂CO₃, 3.0 equiv).
-
Prepare your solvent mixtures (e.g., Toluene, Toluene/DMF 9:1, Toluene/DMF 4:1).
-
Add the corresponding solvent system to each vial to achieve a target concentration (e.g., 0.1 M).
-
Seal the vials and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reactions by TLC or LCMS at set time points (e.g., 1h, 4h, 16h) to assess both the dissolution of starting material and product formation.
Increasing the reaction temperature is a powerful tool for increasing the solubility of solids and accelerating reaction rates.
Table 3: Comparison of Heating Methods
| Method | Temperature Range (°C) | Advantages | Disadvantages |
| Heating Mantle/Oil Bath | Ambient to ~200 | Simple, widely available.[11][12] Allows for reactions at reflux under atmospheric pressure.[13] | Limited to the boiling point of the solvent. Can lead to solvent loss if reflux is not controlled. |
| Sealed-Vessel Microwave | Ambient to ~250 | Rapid heating, precise temperature control.[14] Allows for superheating solvents far above their boiling points, dramatically increasing solubility and reaction rates. | Requires specialized equipment. Reactions must be carefully optimized to avoid pressure buildup. |
| High-Pressure Reactor | Ambient to >300 | Enables reactions at very high temperatures and pressures, increasing solubility of gaseous reactants and overcoming activation barriers.[15] | Highly specialized and expensive equipment; typically used for process scale-up or specific applications like hydrogenations. |
For laboratory-scale discovery, microwave heating is often the most effective method for overcoming solubility issues with thermally stable compounds. A short exposure to high temperatures (e.g., 150-180 °C for 10-30 minutes) can often achieve what hours of conventional heating cannot.
If the above strategies are insufficient, consider techniques that bypass traditional dissolution.
-
Solvent-Free Ball Milling: This mechanochemical technique uses mechanical force to drive reactions in the solid state.[16] It completely circumvents solubility problems and is an emerging green chemistry approach for cross-coupling reactions involving highly insoluble materials.[16]
Q4: How should I structure my troubleshooting workflow?
A4: A logical, stepwise approach will save time and resources. Start with the simplest modifications and escalate to more complex solutions only as needed.
The following flowchart illustrates a recommended decision-making process for tackling this solubility challenge.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Assembly of a Reflux System for Heated Chemical Reactions [jove.com]
- 14. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 15. asynt.com [asynt.com]
- 16. sciencedaily.com [sciencedaily.com]
Managing regioselectivity in reactions involving Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Welcome to the technical support guide for managing regioselectivity in reactions involving Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, largely due to its structural similarity to purine bases.[1] However, its multiple reactive sites present a significant synthetic challenge. Achieving the desired regiochemical outcome requires a nuanced understanding of the interplay between substrate electronics, steric hindrance, and reaction conditions.
This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical challenges encountered in the laboratory. We will delve into the causality behind experimental choices to empower you to rationalize your synthetic strategy, optimize reaction conditions, and troubleshoot effectively.
Understanding the Reactive Landscape
The key to controlling regioselectivity lies in recognizing the distinct reactivity of the different sites on the this compound core. The molecule possesses three primary sites for functionalization: the C3-Iodo bond and the two nitrogen atoms of the pyrazole ring (N1 and N2).
References
Technical Support Center: Synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. We will explore a robust synthesis protocol, address common challenges encountered during scale-up, and provide a comprehensive troubleshooting guide in a practical question-and-answer format.
Overview of Synthetic Strategy
This compound is a valuable heterocyclic building block in medicinal chemistry. The core structure, a 1H-pyrazolo[3,4-b]pyridine, is an analog of purine bases, making it a privileged scaffold in drug discovery.[1][2][3] The introduction of an iodine atom at the C3-position provides a crucial handle for further functionalization via cross-coupling reactions, enabling the exploration of chemical space.[4][5]
The synthesis can be broadly approached via two primary routes, each with distinct advantages and challenges, especially concerning scale-up.
Caption: Key synthetic routes to the target compound.
While the Sandmeyer reaction is a classic and reliable method for converting aryl amines to aryl iodides[6][7][8], this guide will focus on the more atom-economical Direct Electrophilic Iodination route. This approach avoids the use of potentially unstable diazonium salt intermediates, a significant safety consideration for scale-up.
Recommended Lab-Scale Synthesis Protocol
This protocol is adapted from a validated procedure for the direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine scaffold.[9]
Reaction: Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate + I₂ + KOH → this compound
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 191.17 | 10.0 | 1.91 g | 1.0 |
| Iodine (I₂) | 253.81 | 25.0 | 6.35 g | 2.5 |
| Potassium Hydroxide (KOH) | 56.11 | 40.0 | 2.24 g | 4.0 |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | - | - | As needed | - |
| Brine | - | - | As needed | - |
| 10% aq. Na₂S₂O₃ | - | - | As needed | - |
Step-by-Step Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.91 g, 10.0 mmol).
-
Dissolution: Add N,N-Dimethylformamide (20 mL) and stir until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution at room temperature, add potassium hydroxide (2.24 g, 40.0 mmol) followed by the portion-wise addition of iodine (6.35 g, 25.0 mmol) over 15-20 minutes.
-
Causality Note: Portion-wise addition of iodine helps to control the initial exotherm and maintain a manageable reaction rate.
-
-
Reaction: Stir the dark mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of brine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with 10% aqueous sodium thiosulfate (2 x 50 mL) to remove excess iodine, followed by brine (1 x 50 mL).
-
Causality Note: The thiosulfate wash is critical for quenching unreacted iodine, which can complicate purification and discolor the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane or EtOAc/hexane) to yield the title compound as a solid.[9]
Scale-Up Troubleshooting Guide (Q&A)
Scaling a reaction from grams to kilograms introduces challenges related to heat transfer, mass transfer (mixing), and reagent handling.[10] This section addresses specific issues you may encounter.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine | 1386457-82-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to Iodo- vs. Bromo-Pyrazolo[3,4-b]pyridine Analogs in Modern Synthesis
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. Its functionalization is key to modulating biological activity, and halogenated derivatives serve as versatile linchpins for introducing molecular diversity. The choice of the halogen—typically iodine or bromine—is a critical decision point in any synthetic strategy, profoundly influencing reaction efficiency, cost, and the overall pathway design.
This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo- analogs of pyrazolo[3,4-b]pyridine. We will dissect their performance in the workhorse reactions of drug discovery—palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr)—providing field-proven insights and supporting data to guide your synthetic choices.
Pillar 1: The Decisive Factor in Cross-Coupling - Carbon-Halogen Bond Strength
In the realm of palladium-catalyzed cross-coupling, the reactivity hierarchy of aryl halides is unequivocally established: I > Br > Cl >> F .[1][2] This trend is fundamentally dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is the weakest among the halogens (approx. 228 kJ/mol), followed by C-Br (approx. 285 kJ/mol) and C-Cl (approx. 340 kJ/mol).
This difference is most critical during the oxidative addition step of the catalytic cycle, which is often rate-determining.[3] A weaker C-X bond allows the palladium(0) catalyst to insert itself more readily, initiating the cycle under milder conditions and at a faster rate. Consequently, iodo-substituted pyrazolo[3,4-b]pyridines are intrinsically more reactive than their bromo counterparts in these transformations.[2][3]
Caption: Oxidative addition is typically the rate-determining step.
Pillar 2: Comparative Reactivity in Palladium-Catalyzed Reactions
While direct side-by-side data on the exact pyrazolo[3,4-b]pyridine scaffold is dispersed, a robust comparison can be drawn from extensive data on analogous N-heterocycles like pyridines and quinolines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for C-C bond formation. The enhanced reactivity of iodo-analogs often translates to significant practical advantages.
| Feature | Iodo-Pyrazolo[3,4-b]pyridine Analog | Bromo-Pyrazolo[3,4-b]pyridine Analog | Rationale & Causality |
| Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.[3] |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 110 °C | The higher intrinsic reactivity of the C-I bond allows coupling to occur at lower temperatures, preserving sensitive functional groups.[3] |
| Typical Reaction Time | Shorter (e.g., 1-12 hours) | Longer (e.g., 6-24 hours) | A faster catalytic cycle with the iodo-substrate leads to quicker consumption of starting materials.[3] |
| Catalyst Loading | Potentially Lower (1-3 mol%) | Standard (2-5 mol%) | A more reactive substrate may require a lower catalyst concentration to achieve high conversion, reducing costs and potential metal contamination.[3] |
| Typical Yields | Generally High | Moderate to High | While highly dependent on specific partners, the greater reactivity of the iodo-compound often translates to higher isolated yields under optimized conditions.[2] |
Data extrapolated from comparative studies on halopyridines and haloquinolines.[2][3]
Sonogashira Coupling
For installing valuable alkynyl moieties, the Sonogashira coupling is indispensable. Here too, the iodo-analogs demonstrate superior performance, particularly for less reactive or sterically hindered alkynes.
| Feature | Iodo-Pyrazolo[3,4-b]pyridine Analog | Bromo-Pyrazolo[3,4-b]pyridine Analog | Rationale & Causality |
| Reaction Conditions | Milder (often room temp) | Often requires heating (e.g., 60-100 °C) | The high reactivity of the C-I bond is particularly advantageous, often allowing the reaction to proceed without significant heating.[1] |
| Selectivity | High | Prone to side reactions | Bromo-analogs may require more forcing conditions, which can lead to undesired side reactions like alkyne homocoupling (Glaser coupling). |
| Yields | Generally Excellent | Good to Excellent | The clean and efficient coupling with iodo-substrates typically results in very high yields.[1] |
Data synthesized from typical results in the literature for halopyridines.[1]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry. The reactivity trend generally holds (I > Br), especially with modern catalyst systems.[4]
Expert Insight: While early Buchwald-Hartwig systems sometimes showed lower efficiency for aryl iodides due to the formation of stable, off-cycle palladium-iodide bridged dimers, this issue has been largely overcome. The development of sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) prevents the formation of these dimers and ensures high catalytic activity for both iodo- and bromo-substrates.[5] For challenging couplings, the iodo-analog remains the substrate of choice, often requiring lower catalyst loading and temperatures.[4]
Pillar 3: A Different Story - Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order in SNAr is often inverted: F > Cl ≈ Br > I .[6][7] This reversal is a direct consequence of the reaction mechanism.
The SNAr reaction proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is paramount.
Halogens influence this step in two ways:
-
Inductive Effect (-I): They withdraw electron density through the sigma bond, making the ring carbon more electrophilic and stabilizing the negative charge in the intermediate. This effect is strongest for fluorine and weakest for iodine (F > Cl > Br > I).
-
Leaving Group Ability: The ability of the halide to depart in the second, fast step. This is related to C-X bond strength and anion stability, and the trend is I > Br > Cl > F.
Because the first step (attack and stabilization) is rate-limiting, the powerful inductive effect of the halogen dominates. Fluorine, being the most electronegative halogen, provides the greatest stabilization to the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction, despite being the poorest leaving group.[6][7] Therefore, for SNAr reactions on the pyrazolo[3,4-b]pyridine core, bromo-analogs are expected to be more reactive than their iodo counterparts, though both are significantly less reactive than a fluoro-analog.
Caption: Rate is governed by stabilization of the Meisenheimer complex.
Experimental Protocols & Workflow
Trustworthiness in science is built on reproducibility. The following protocols are self-validating systems, providing detailed, step-by-step methodologies for key transformations.
Caption: A typical workflow for synthesis and purification.
Protocol 1: Suzuki-Miyaura Coupling (Representative)
This protocol is adapted for a generic halo-pyrazolo[3,4-b]pyridine. Optimization is recommended.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the iodo- or bromo-pyrazolo[3,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% for iodo-analog; 5 mol% for bromo-analog).
-
Solvent Addition: Add degassed solvent via syringe (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture with vigorous stirring. For the iodo-analog, start at 80 °C. For the bromo-analog, heat to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) (Representative)
This protocol describes a typical amination reaction.
-
Reaction Setup: In a sealed vial, combine the bromo- or iodo-pyrazolo[3,4-b]pyridine (1.0 equiv), the desired amine nucleophile (2.0-3.0 equiv), and a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base (Optional but Recommended): Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv) to act as a scavenger for the H-X generated.
-
Reaction: Seal the vial tightly and heat the mixture with stirring. Temperatures typically range from 80 °C to 150 °C, depending on the nucleophilicity of the amine and the reactivity of the halide. Bromo-analogs may react under slightly milder conditions than iodo-analogs.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Discussion & Practical Considerations
| Factor | Iodo-Analog | Bromo-Analog | Strategic Implication |
| Reactivity (Cross-Coupling) | Higher | Lower | Choose iodo- for difficult couplings, sensitive substrates, or when milder conditions are paramount. |
| Reactivity (SNAr) | Lower | Higher | Bromo- (or ideally fluoro-) analogs are preferred for SNAr transformations. |
| Cost & Availability | Higher Cost | Lower Cost | For large-scale synthesis where reactivity is sufficient, the bromo-analog is more economical. |
| Stability | Less Stable | More Stable | Iodo-compounds can be more sensitive to light and decomposition over long-term storage. |
| Orthogonal Reactivity | Excellent | Good | An iodo/chloro or iodo/bromo di-substituted scaffold allows for highly selective, sequential cross-couplings. |
Conclusion
The choice between an iodo- or bromo-pyrazolo[3,4-b]pyridine is not trivial; it is a strategic decision that hinges on the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) , the iodo-analog is the undisputed champion of reactivity . Its weaker C-I bond enables faster reactions under milder conditions, often leading to higher yields and better functional group tolerance. It is the preferred substrate for challenging transformations or late-stage functionalizations where efficiency is critical.
-
For Nucleophilic Aromatic Substitution (SNAr) , the roles are reversed. The bromo-analog is generally more reactive than the iodo-analog due to the dominant stabilizing inductive effect of bromine on the rate-determining Meisenheimer intermediate.
Ultimately, the optimal choice requires a holistic assessment of reactivity needs, economic constraints, and the overall synthetic route. A deep understanding of the mechanistic principles behind each reaction empowers the modern chemist to select the right tool for the job, accelerating the path to discovery.
References
A Comparative Guide to the Structural Elucidation of Pyrazolo[3,4-b]pyridine Scaffolds: An In-depth Look at Single-Crystal X-ray Crystallography
For the Attention of Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2][3][4] A precise understanding of the three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously determining molecular structures.[5]
This guide provides a comprehensive overview of the structural analysis of pyrazolo[3,4-b]pyridine derivatives, with a specific focus on the insights gained from single-crystal X-ray crystallography. While a complete crystal structure for Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is not publicly available at the time of writing, we will utilize the detailed crystallographic data of the closely related parent compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , to illustrate the power of this technique.[6][7][8] This will be followed by a comparison with alternative analytical methods and a detailed protocol for performing single-crystal XRD.
The Illuminating Power of X-rays: A Case Study of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a nearly planar molecule, a key feature that influences its packing in the solid state and potential interactions with biological targets.[6][7][8] The dihedral angle between the pyridine and pyrazole rings is a mere 0.82(3)°.[6][7][8] This planarity facilitates significant intermolecular interactions, including N—H···N hydrogen bonds that form centrosymmetric dimers.[6][7] Furthermore, C—I···N halogen bonds and π–π stacking interactions contribute to the overall stability of the crystal lattice.[6][7]
Below is a summary of the key crystallographic data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
| Parameter | Value | Significance in Structural Analysis |
| Chemical Formula | C₆H₄IN₃ | Confirms the elemental composition of the crystallized molecule. |
| Molecular Weight | 245.02 | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | C2/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.7999 (13) | Unit cell dimension. |
| b (Å) | 7.7939 (9) | Unit cell dimension. |
| c (Å) | 17.406 (2) | Unit cell dimension. |
| β (°) | 101.748 (2) | Angle of the unit cell. |
| Volume (ų) | 1434.5 (3) | Volume of the unit cell. |
| Z | 8 | Number of molecules per unit cell. |
| Temperature (K) | 150 | Data collection temperature; lower temperatures reduce thermal motion and improve data quality. |
| Radiation type | Mo Kα | The source of X-rays used for the diffraction experiment. Molybdenum is a common choice for small molecule crystallography.[9][10] |
| R-factor | 0.017 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is considered good for small molecules.[11] |
| wR-factor | 0.040 | A weighted R-factor that accounts for the quality of individual reflections. |
Data sourced from Huang et al. (2014).[6][7][8]
A Comparative Look: Alternative and Complementary Structural Elucidation Techniques
While single-crystal XRD provides unparalleled detail, other techniques offer complementary information or can be used when suitable crystals cannot be obtained.
| Technique | Strengths | Limitations | Application to Pyrazolo[3,4-b]pyridines |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity and chemical environment of atoms in solution. | Does not provide precise bond lengths or angles. Structure determination can be complex for novel scaffolds. | Essential for confirming the synthesized structure in solution and can help in assigning tautomeric forms.[12] |
| Powder X-ray Diffraction (PXRD) | Can be used on polycrystalline materials, avoiding the need for single crystals. Useful for phase identification and purity analysis. | Provides less detailed structural information than single-crystal XRD. Structure solution from powder data can be challenging.[13] | Can be used to characterize bulk material and in conjunction with computational methods for structure solution.[13] |
| Three-Dimensional Electron Diffraction (3DED) | Can be used on very small, micro- or nanocrystals that are unsuitable for X-ray diffraction. | Data quality can be lower than XRD, and the technique is less established.[13] | A promising alternative for pyrazolo[3,4-b]pyridine derivatives that are difficult to crystallize into larger single crystals.[13] |
| Computational Chemistry (e.g., DFT) | Can predict molecular geometries, electronic properties, and interaction energies. | The accuracy is dependent on the level of theory and basis set used. It is a theoretical model, not a direct measurement. | Useful for predicting stable conformations, understanding intermolecular interactions, and complementing experimental data. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires careful execution.[14][15]
I. Crystal Growth and Selection
-
Crystal Growth : High-quality single crystals are paramount for a successful diffraction experiment.[10][16] For compounds like pyrazolo[3,4-b]pyridine derivatives, slow evaporation of a saturated solution or vapor diffusion are common techniques. A typical method involves dissolving the compound in a suitable solvent (e.g., dichloromethane) and allowing a less soluble anti-solvent (e.g., hexane) to slowly diffuse into the solution.[6][7]
-
Crystal Selection : Under a microscope, select a well-formed crystal, ideally between 0.1 and 0.3 mm in size, that is free of cracks and other defects.[14][17]
II. Crystal Mounting and Data Collection
-
Mounting : Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[10][17] The goniometer head allows for precise orientation of the crystal in the X-ray beam.[9]
-
Data Collection :
-
Center the crystal in the X-ray beam of the diffractometer.[17]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal orientation.[17]
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[10][17] The exposure time for each frame can range from seconds to minutes.[17]
-
III. Data Processing and Structure Solution
-
Data Reduction : The raw diffraction intensities are integrated and corrected for various factors such as background noise and absorption.[14]
-
Structure Solution : The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are lost during measurement.[14] Direct methods or Patterson synthesis are commonly used to obtain an initial model of the atomic positions.[14]
-
Structure Refinement : The initial model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This process minimizes the R-factor.
Visualizing the Workflow: From Crystal to Structure
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion
Single-crystal X-ray diffraction provides an unparalleled level of detail for the structural characterization of novel compounds like this compound. The insights gained from the crystal structure of the closely related 3-Iodo-1H-pyrazolo[3,4-b]pyridine, such as its planarity and intermolecular interactions, are invaluable for understanding its chemical behavior and for guiding the design of new therapeutic agents. While other analytical techniques provide important complementary data, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional architecture of molecules in the solid state.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. excillum.com [excillum.com]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fiveable.me [fiveable.me]
- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure. Its unique arrangement of nitrogen atoms allows for multiple points of interaction within the ATP-binding pockets of various protein kinases, making it an ideal foundation for the development of targeted inhibitors. This guide focuses on the derivatives of a key synthetic intermediate, Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and explores their diverse biological activities. We will delve into a comparative analysis of their performance as potent kinase inhibitors, supported by experimental data, and provide detailed protocols for their evaluation.
The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, a fundamental component of DNA and a key recognition element for many enzymes. This structural mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of kinases. The "iodo" group at the 3-position and the "carboxylate" at the 5-position of the core molecule are not typically part of the final active compound. Instead, they serve as versatile chemical handles for medicinal chemists to introduce a variety of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives often involves the condensation of aminopyrazoles with activated carbonyl compounds[1].
Comparative Analysis of Biological Activities
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant activity against a range of therapeutically relevant kinases. Below, we compare the performance of various derivatives based on published in vitro data.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors[2]. The structure-activity relationship (SAR) studies revealed that specific substitutions are crucial for high potency.
Table 1: Comparative in vitro activity of FGFR inhibitors based on the pyrazolo[3,4-b]pyridine scaffold.
| Compound | Target | IC50 (nM) | Cell-based Assay (H1581) IC50 (nM) | Reference |
| 7n | FGFR1 | 1.1 | 18 | [2] |
| FGFR2 | 2.3 | [2] | ||
| FGFR3 | 1.9 | [2] | ||
| NVP-BGJ398 (Reference) | FGFR1 | 0.9 | Not Reported | [2] |
| FGFR2 | 1.4 | [2] | ||
| FGFR3 | 1.0 | [2] | ||
| PD173074 (Reference) | FGFR1 | 22 | Not Reported | [1] |
Scientist's Note: The data indicates that derivative 7n exhibits potency comparable to the clinical trial candidate NVP-BGJ398, demonstrating the therapeutic potential of this chemical series. The key to its activity lies in the specific substitution at the C6 position of the pyrazolopyridine core, which interacts with the hinge region of the kinase[2].
Tropomyosin Receptor Kinase (TRK) Inhibition
TRK fusions are oncogenic drivers in a wide range of tumors. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop pan-TRK inhibitors[3][4]. A scaffold hopping strategy from known inhibitors like Larotrectinib led to the discovery of potent derivatives[5].
Table 2: Comparative in vitro activity of TRK inhibitors.
| Compound | Target | IC50 (nM) | Cell-based Assay (KM-12) IC50 (µM) | Reference |
| C03 | TRKA | 56 | 0.304 | [3][4] |
| C09 | TRKA | 57 | Not Reported | [3] |
| C10 | TRKA | 26 | Not Reported | [3] |
| Larotrectinib (Reference) | TRKA/B/C | < 20 | Not Reported | [3] |
| Entrectinib (Reference) | TRKA | 1 | Not Reported | [3] |
Scientist's Note: While the reference drugs Larotrectinib and Entrectinib show higher potency, the pyrazolo[3,4-b]pyridine derivatives C03, C09, and C10 still exhibit nanomolar activity[3]. Further optimization of these scaffolds could lead to candidates with improved profiles. The design strategy involved using the pyrazolo portion as a hydrogen bond center and the pyridine ring for π-π stacking interactions within the kinase domain[5].
Other Kinase and Enzyme Inhibition
The versatility of the pyrazolo[3,4-b]pyridine core is further highlighted by its activity against other important cancer targets.
-
CDK2/PIM1 Inhibition: Certain derivatives have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1), showing potent anti-cancer activity and inducing apoptosis[6].
-
AMPK Activation: A series of these derivatives were found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Compound 17f showed an EC50 of 0.42 µM for AMPK activation and an IC50 of 0.78 µM in a cell proliferation assay[7].
-
Topoisomerase IIα Inhibition: A recent study identified compound 8c as a potent inhibitor of Topoisomerase IIα, a crucial enzyme in DNA replication. This compound exhibited a broad spectrum of antiproliferative activity across numerous cancer cell lines[8].
-
TBK1 Inhibition: Through rational drug design, compound 15y emerged as a highly potent inhibitor of TANK-binding kinase 1 (TBK1) with an IC50 of 0.2 nM, highlighting its potential in immunology and cancer therapy[9].
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-controlled experimental protocols are essential. Here are detailed methodologies for key assays used to evaluate the biological activity of these compounds.
In Vitro Kinase Inhibition Assay (Example: TRKA)
This protocol describes a typical biochemical assay to determine the IC50 value of a test compound against a specific kinase.
Rationale: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, which is the phosphorylation of a substrate. The use of a positive control (a known inhibitor) and a negative control (DMSO) is crucial for validating the assay results.
Materials:
-
Recombinant human TRKA enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Staurosporine (positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Staurosporine) in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 5 µL of assay buffer to all wells.
-
Add 50 nL of the serially diluted compounds to the appropriate wells. For negative controls, add 50 nL of DMSO.
-
Add 5 µL of a solution containing the TRKA enzyme and the biotinylated peptide substrate to all wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 15 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. This assay is a standard method for screening potential anticancer drugs.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental and biological contexts, the following diagrams illustrate a typical drug discovery workflow and a simplified kinase signaling pathway.
Caption: A typical workflow for the discovery of kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The derivatives of this compound represent a highly versatile and promising class of compounds for the development of targeted therapies, particularly in oncology. The extensive research into this scaffold has yielded potent inhibitors of several key kinases, including FGFR, TRK, and TBK1, as well as activators of AMPK. The structure-activity relationship studies have provided valuable insights for medicinal chemists to design next-generation inhibitors with improved potency and selectivity. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Analogs in Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine.[1] This intrinsic feature makes it an ideal framework for the design of kinase inhibitors, which often target the ATP-binding site of these enzymes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, driving the intensive search for potent and selective kinase inhibitors.[2] This guide delves into the structure-activity relationship (SAR) of analogs based on the versatile building block, methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. We will explore how modifications at the 3- and 5-positions of this scaffold influence inhibitory activity against various kinases, providing a comparative analysis supported by experimental data to inform future drug discovery efforts.
The Core Scaffold: A Foundation for Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core serves as an excellent anchor for binding within the ATP pocket of kinases. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The specific starting scaffold for our analysis, this compound, offers two key points for chemical diversification: the iodine atom at the C3 position and the methyl carboxylate group at the C5 position.
The iodine at C3 is a particularly useful functional group. It can act as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3] This enables a systematic exploration of the chemical space around this position to optimize interactions with the kinase active site. The methyl carboxylate at C5 can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing another avenue for modifying the molecule's properties and exploring additional interactions.
Caption: The core structure of this compound and its key diversification points.
Structure-Activity Relationship Analysis: A Tale of Two Positions
The following sections will dissect the SAR at the C3 and C5 positions, drawing on data from studies on various kinase targets. While a single comprehensive study on this exact scaffold is not available, by comparing findings across different pyrazolo[3,4-b]pyridine series, we can deduce valuable insights into the role of these substituents.
The Impact of Substituents at the C3 Position
The C3 position of the pyrazolo[3,4-b]pyridine scaffold often points towards the solvent-exposed region of the ATP-binding site in many kinases. This allows for the introduction of larger and more complex substituents to enhance potency and selectivity.
A study on Anaplastic Lymphoma Kinase (ALK) inhibitors provides a clear example of the importance of the C3 substituent.[4] Starting with a 3-amino-1H-pyrazolo[3,4-b]pyridine core, the introduction of various benzamide derivatives at this position led to a significant variation in inhibitory activity against both wild-type ALK and the L1196M gatekeeper mutant.
| Compound | R1 (at C3) | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10a | 4-cyanobenzamide | 453 | >1000 |
| 10d | 4-methoxybenzamide | <0.5 | <0.5 |
| 10g | 4-(4-methylpiperazin-1-yl)benzamide | <0.5 | <0.5 |
Data synthesized from a study on ALK inhibitors.[4]
As the table illustrates, a simple cyano group at the para position of the benzamide (Compound 10a ) resulted in moderate activity against wild-type ALK and no activity against the mutant. However, the introduction of a methoxy group (Compound 10d ) or a more extended 4-methylpiperazin-1-yl group (Compound 10g ) led to a dramatic increase in potency against both enzyme forms. This suggests that occupying a specific pocket in the solvent-exposed region with an appropriate substituent is crucial for high-affinity binding. Molecular docking studies revealed that these potent analogs could form favorable interactions within the kinase domain, including hydrogen bonds with key residues.[4]
Similarly, in the context of TANK-binding kinase 1 (TBK1) inhibitors, modifications at the C3 position were critical for achieving high potency.[3] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized where various aryl and heteroaryl groups were introduced at the C3 position via Suzuki coupling.
| Compound | R1 (at C3) | TBK1 IC50 (nM) |
| 15i | 4-(2-hydroxyethoxy)phenyl | 8.5 |
| 15k | 4-(2-methoxyethoxy)phenyl | 287.7 |
| 15y | 4-(piperazin-1-yl)phenyl | 0.2 |
Data from a study on TBK1 inhibitors.[3]
These results highlight the sensitivity of the C3 position to substitution. The presence of a hydrophilic side chain, such as in compound 15i , was beneficial. However, the exceptional potency of compound 15y with a piperazinyl group suggests that a combination of size, shape, and the ability to form specific interactions (potentially with solvent or nearby residues) is key to maximizing inhibitory activity.
The Influence of Modifications at the C5 Position
The C5 position of the pyrazolo[3,4-b]pyridine core often resides in a region of the ATP-binding site where modifications can influence solubility, cell permeability, and interactions with the ribose-phosphate binding region.
In a series of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the importance of the substituent at the C5 position was investigated. While the primary focus of the study was on the C6 position, the nature of the C5 substituent was also found to be important. A study on 3,5-disubstituted pyrazolo[3,4-b]pyridines as Cyclin-Dependent Kinase (CDK) inhibitors also underscores the role of the C5 position.[5]
While direct comparative data on the modification of a methyl carboxylate at C5 is limited in the provided search results, we can infer its role. The ester can act as a hydrogen bond acceptor. Its conversion to an amide introduces a hydrogen bond donor and allows for the introduction of various R-groups that can be tailored to interact with specific sub-pockets of the kinase. For instance, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides as antitubercular agents, the amide substituent was systematically varied to optimize activity.[6] Although a different scaffold, the principles of modifying a carboxamide to probe a binding pocket are transferable.
Experimental Protocols
General Synthesis of 3-Aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxamides
The following is a representative synthetic route for the preparation of 3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxamides starting from this compound.
Caption: A general synthetic workflow for the diversification of the core scaffold.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of this compound in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired aryl boronic acid (1.2 equivalents).
-
A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) are added to the mixture.[3]
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the methyl 3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Step 2: Saponification
-
The methyl ester from Step 1 is dissolved in a mixture of THF, methanol, and water.
-
An excess of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete.
-
The reaction is acidified with HCl, and the resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid intermediate.
Step 3: Amide Coupling
-
The carboxylic acid from Step 2 is dissolved in a suitable solvent like DMF or CH2Cl2.
-
A coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) are added, followed by the desired amine.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with water and brine, and the organic layer is dried and concentrated.
-
The final product is purified by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC50) of the synthesized analogs against a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (analogs)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the diluted compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich area for the discovery of novel kinase inhibitors. The C3 and C5 positions serve as critical handles for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The strategic introduction of diverse substituents at the C3 position via cross-coupling reactions has been shown to be a highly effective strategy for enhancing inhibitory activity against a range of kinases. While less explored in the literature, the C5 position offers significant potential for fine-tuning the properties of these inhibitors through modifications of the carboxylate group.
Future research in this area should focus on a more systematic exploration of the chemical space around both the C3 and C5 positions in parallel. The generation of a focused library of analogs with diverse substituents at both positions, tested against a panel of kinases, would provide a more comprehensive understanding of the SAR and could lead to the identification of highly potent and selective clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay results for compounds derived from Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This guide provides an in-depth technical comparison of novel kinase inhibitors synthesized from the versatile scaffold, Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, in vitro performance, and mechanistic insights of these compounds, benchmarked against established kinase inhibitors. Our focus is on providing actionable experimental data and protocols to empower your research endeavors.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] Its unique structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases. The starting material, this compound, serves as a crucial building block. The iodine atom at the 3-position is strategically placed for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl and heteroaryl moieties. This synthetic flexibility is key to developing a library of compounds with distinct kinase inhibition profiles.[2]
Comparative Analysis of In Vitro Kinase Assay Results
This section presents a comparative analysis of the inhibitory activities of representative compounds derived from the pyrazolo[3,4-b]pyridine scaffold against several key kinases implicated in oncology and immunology. The data is juxtaposed with that of well-established alternative inhibitors to provide a clear performance benchmark.
TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a critical kinase in innate immunity signaling pathways.[3] Dysregulation of TBK1 activity is linked to various inflammatory diseases and cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with some compounds exhibiting picomolar efficacy.[3]
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 15y (Pyrazolopyridine Derivative) | TBK1 | 0.2 | Enzymatic | [3] |
| BX795 | TBK1 | 7.1 | Enzymatic | [3] |
| MRT67307 | TBK1 | 28.7 | Enzymatic | [3] |
Compound 15y, a highly optimized derivative, demonstrates significantly greater potency than the established TBK1 inhibitors BX795 and MRT67307.[3]
Tropomyosin Receptor Kinase A (TRKA) Inhibitors
TRK kinases are pivotal in the development and function of the nervous system, and chromosomal rearrangements involving NTRK genes are oncogenic drivers in a variety of tumors.[4] Larotrectinib is a first-generation, highly selective TRK inhibitor.[5][6][7] Novel pyrazolo[3,4-b]pyridine derivatives have been developed that also show potent, nanomolar inhibition of TRKA.[4]
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound C03 (Pyrazolopyridine Derivative) | TRKA | 56 | HTRF | [4] |
| Compound C10 (Pyrazolopyridine Derivative) | TRKA | 26 | HTRF | [4] |
| Larotrectinib | TRKA | 3.0 | HTRF | [4] |
While Larotrectinib remains a highly potent inhibitor, the pyrazolo[3,4-b]pyridine derivatives C03 and C10 exhibit strong, low-nanomolar inhibitory activity, making them promising candidates for further development.[4]
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis, and its overexpression is common in various cancers.[8][9] Pyrazolo[3,4-b]pyridine-based compounds have emerged as potent PIM-1 inhibitors.[8]
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 19 (Pyrazolopyridine Derivative) | PIM-1 | 26 | Enzymatic | [8] |
| Compound 17 (Pyrazolopyridine Derivative) | PIM-1 | 43 | Enzymatic | [8] |
| AZD1208 | PIM-1 | 0.4 | Enzymatic | [10][11] |
The pyrazolo[3,4-b]pyridine derivatives 17 and 19 show potent nanomolar inhibition of PIM-1 kinase.[8] AZD1208 is a highly potent pan-Pim kinase inhibitor.[10][11]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is crucial for cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.[12] AZD4547 is a known potent FGFR inhibitor.[12] Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed with high potency and selectivity for FGFR.[12]
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 7i (Pyrazolopyridine Derivative) | FGFR1 | 42.4 | Enzymatic | [12] |
| AZD4547 | FGFR1 | 0.2 | Enzymatic | [12] |
| AZD4547 | VEGFR2 | 24 | Enzymatic | [12] |
The pyrazolo[3,4-b]pyridine derivative 7i demonstrates potent inhibition of FGFR1.[12] A key advantage of some of these novel compounds is their high selectivity for FGFR over other kinases like VEGFR2, potentially leading to a better side-effect profile.[12]
Experimental Protocols
Detailed and reproducible protocols are the bedrock of scientific integrity. The following sections provide step-by-step methodologies for the synthesis of the pyrazolo[3,4-b]pyridine core and for a common in vitro kinase assay.
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives via Suzuki Coupling
The strategic placement of an iodine atom on the pyrazolo[3,4-b]pyridine scaffold allows for the introduction of diverse chemical moieties through Suzuki coupling, a powerful and versatile palladium-catalyzed cross-coupling reaction. This approach is fundamental to creating a library of candidate compounds for screening.
Rationale: The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The subsequent steps of transmetalation with a boronic acid or ester and reductive elimination form a new carbon-carbon bond, yielding the desired substituted pyrazolo[3,4-b]pyridine.
Step-by-Step Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or dimethylformamide (DMF) and water (e.g., a 4:1 ratio).[3]
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-100 °C.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Further Modification (Optional): The ester group at the 5-position can be hydrolyzed to a carboxylic acid or converted to an amide to further explore the structure-activity relationship.
In Vitro Kinase Assay: ADP-Glo™ Luminescence-Based Assay
The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput compatible assay suitable for screening and profiling kinase inhibitors.
Rationale: The assay is based on a two-step reaction. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare the kinase of interest at the desired concentration in 1x Kinase Buffer.
-
Prepare the substrate and ATP at 2x the final desired concentration in 1x Kinase Buffer.
-
Prepare a serial dilution of the test compounds (derived from this compound) and a known inhibitor (positive control) in 1x Kinase Buffer containing a small percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compounds or control.
-
Add 2 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway Overviews
Understanding the context in which these kinases operate is crucial for rational drug design. Below are simplified diagrams of key signaling pathways targeted by the pyrazolo[3,4-b]pyridine derivatives.
TBK1 Signaling Pathway
TRKA Signaling Pathway
PIM-1 Signaling Pathway
Conclusion
Derivatives of this compound represent a highly promising class of kinase inhibitors with the potential for potent and selective activity against a range of therapeutically relevant targets. The synthetic tractability of the scaffold, coupled with the robust and reproducible in vitro assay methods detailed in this guide, provides a solid foundation for the discovery and development of novel kinase-targeted therapies. The data presented herein demonstrates that these compounds can achieve comparable or, in some cases, superior potency to existing inhibitors, underscoring the value of this privileged scaffold in modern drug discovery.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions for the Functionalization of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine has made it a versatile scaffold for the development of potent and selective inhibitors of various protein kinases and other enzymes. The functionalization of this core at various positions is crucial for modulating its pharmacological properties. The subject of this guide, Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is a key building block that allows for the introduction of diverse substituents at the 3-position through transition metal-catalyzed cross-coupling reactions. The iodine atom at this position serves as a versatile handle for a variety of powerful bond-forming transformations.
This guide provides a comparative analysis of the efficacy of five major cross-coupling methodologies for the functionalization of this important scaffold: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. As a Senior Application Scientist, my aim is to offer not just protocols, but also the underlying mechanistic rationale to empower researchers in their experimental design and optimization.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount. While commercially available from suppliers such as Autech Industry Co.,Ltd.[3], a synthetic route is also accessible. A plausible method involves the iodination of the parent 1H-pyrazolo[3,4-b]pyridine scaffold, which can be synthesized through various established methods. A general procedure for the iodination of the 1H-pyrazolo[3,4-b]pyridine core has been reported and can be adapted for substrates bearing a methyl carboxylate at the 5-position.[4]
Representative Iodination Protocol:
To a solution of the corresponding 1H-pyrazolo[3,4-b]pyridine-5-carboxylate in a suitable solvent such as DMF, iodine and a base like potassium hydroxide are added. The reaction is typically stirred at room temperature until completion. Workup involves quenching the reaction, extraction with an organic solvent, and purification by recrystallization or column chromatography.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling reaction is dictated by the desired functionality to be introduced and the overall synthetic strategy. Below, we delve into the specifics of each method, providing representative protocols and a discussion of their relative merits.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) and C(sp²)-C(sp³) Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate these steps efficiently.
Representative Experimental Protocol (adapted from similar substrates): [5][6]
To a reaction vessel containing this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2 equiv.), and a base such as cesium carbonate (2.0 equiv.) are added. A solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 3:1 v/v), is then added. The mixture is degassed, and the palladium catalyst, for instance, Pd(OAc)₂ (5 mol%) and a phosphine ligand like dppf (5 mol%), are introduced. The reaction is then heated (e.g., 60-100 °C) and monitored until completion.
Data Summary for Suzuki-Miyaura Coupling on Analogous Scaffolds:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane/H₂O | 60 | 93 | [5] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 97 | [5] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 81 | [5] |
Catalytic Cycle of Suzuki-Miyaura Coupling:
Heck Reaction: For the Formation of C-C Bonds with Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins.[7][8][9]
Mechanistic Rationale: The reaction initiates with the oxidative addition of the aryl iodide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a hydrido-palladium species, which is then converted back to the active Pd(0) catalyst by a base.
Representative Experimental Protocol (adapted from similar substrates): [10]
In a reaction vessel, this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., P(OEt)₃, 4 mol%) are combined. A solvent like DMF and a base such as triethylamine are added. The mixture is heated (typically 70-100 °C) under an inert atmosphere until the starting material is consumed.
Data Summary for Heck Reaction on Analogous Scaffolds:
| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 80 | 95 | [10] |
| tert-Butyl acrylate | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 80 | 90 | [10] |
| Methyl vinyl ketone | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 80 | 85 | [10] |
Catalytic Cycle of the Heck Reaction:
Sonogashira Coupling: For the Synthesis of Aryl-Alkynes
The Sonogashira coupling is the go-to method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12][13]
Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center. Copper-free versions of this reaction are also well-established.
Representative Experimental Protocol (adapted from similar substrates): [7][14]
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added, and the reaction is stirred at room temperature or heated (e.g., 50-80 °C) until completion.
Data Summary for Sonogashira Coupling on Analogous Scaffolds:
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 50 | 90+ | [14] |
| 3-Ethynylpyridine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 65 | [7] |
| 4-Ethynyltoluene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 60 | [7] |
Catalytic Cycle of Sonogashira Coupling (with copper co-catalyst):
Buchwald-Hartwig Amination: For the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines and anilines.[10][15][16]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine. A base then deprotonates the amine to form a palladium-amido complex, which undergoes reductive elimination to furnish the desired aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for high efficiency.
Representative Experimental Protocol (adapted from similar substrates): [17]
A reaction vessel is charged with this compound (1.0 equiv.), the amine or aniline (1.1-1.5 equiv.), a palladium precatalyst, a suitable phosphine ligand, and a strong base (e.g., sodium tert-butoxide). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated under an inert atmosphere until the reaction is complete.
Data Summary for Buchwald-Hartwig Amination on Analogous Scaffolds:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂/X-Phos | Cs₂CO₃ | Toluene | 100 | High | [18] |
| Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | High | General Protocol |
| Benzylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 100 | High | General Protocol |
Catalytic Cycle of Buchwald-Hartwig Amination:
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: The Critical Role of a Key Building Block
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound of significant interest in modern drug discovery. As a versatile synthetic intermediate, it serves as a crucial building block for a range of pharmacologically active molecules, including kinase inhibitors and targeted protein degraders.[1][2] The structural integrity and purity of this starting material are paramount; the presence of even trace impurities can drastically alter reaction yields, introduce downstream separation challenges, and, most critically, compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).[3][4][5]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously assess and compare the purity of this key intermediate from various commercial suppliers. We will move beyond simple percentage purity values, delving into a multi-modal analytical strategy designed to identify, quantify, and characterize potential impurities. Our approach is built on the principle of orthogonal validation, employing a combination of chromatographic and spectroscopic techniques to build a complete and trustworthy purity profile.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a multi-step process, often involving the condensation of aminopyrazoles with β-ketoesters or similar precursors, followed by functionalization.[6][7][8] Impurities can be introduced at any stage, arising from incomplete reactions, side-reactions, or degradation. A thorough analysis must therefore anticipate the likely contaminants.
Common Impurity Classes:
-
Process-Related Impurities: These include unreacted starting materials or synthetic intermediates. A common and challenging impurity is the de-iodinated analogue (Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate), which can be difficult to separate due to its similar polarity.
-
By-products: Isomeric impurities arising from non-regioselective cyclization events are a possibility in related heterocyclic syntheses.[9] Another potential by-product is the hydrolyzed carboxylic acid , formed by the cleavage of the methyl ester.
-
Degradation Products: The iodo-substituent can be labile under certain light or temperature conditions, potentially leading to decomposition products.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, ethyl acetate, hexane) may be retained in the final product.[10]
A Multi-Pronged Analytical Workflow for Complete Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. An effective assessment relies on an orthogonal workflow where the strengths of one technique compensate for the limitations of another. This guide details a three-tiered approach: HPLC-PDA for quantification, LC-MS for identification, and NMR for structural confirmation and detection of NMR-active impurities.
Experimental Methodologies
The following protocols are designed to be robust and self-validating, providing the necessary detail for replication in a standard analytical laboratory.
General Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 8 mL of a 50:50 (v/v) mixture of Acetonitrile:Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Final Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the diluent. Mix thoroughly.
-
Working Solution (0.1 mg/mL for HPLC): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method 1: Purity Determination by RP-HPLC with Photodiode Array (PDA) Detection
This method serves as the primary tool for quantifying the main component and all UV-active impurities. The use of a PDA detector allows for the assessment of peak purity, ensuring that a single chromatographic peak does not mask co-eluting impurities.[11]
-
Causality: A C18 stationary phase is chosen for its broad applicability in retaining moderately polar heterocyclic compounds.[12][13] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime. Trifluoroacetic acid (TFA) is used as a mobile phase modifier to improve peak shape by acting as an ion-pairing agent for any basic sites on the molecule.[11][14]
Protocol:
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 95% B over 20 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| PDA Detector | Wavelength: 254 nm; Slit: 4 nm. Full spectrum acquisition from 200-400 nm. |
System Suitability:
-
Purpose: To verify that the chromatographic system is performing adequately for the analysis.
-
Procedure: Perform five replicate injections of the 0.1 mg/mL working solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area < 2.0%.
-
Tailing factor for the main peak between 0.8 and 1.5.
-
Theoretical plates for the main peak > 2000.
-
Method 2: Impurity Identification by High-Resolution LC-MS
This method is designed to identify unknown impurities by providing highly accurate mass-to-charge ratio (m/z) data, which can be used to predict the elemental composition of an impurity.[3][15]
-
Causality: Coupling the established HPLC method to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap system allows for the direct correlation of chromatographic peaks with their mass.[16] Electrospray ionization in positive mode (ESI+) is chosen as it is highly effective for nitrogen-containing heterocyclic compounds.
Protocol:
-
System: Couple the HPLC system from Method 1 to an Agilent 6545 Q-TOF, Thermo Orbitrap, or equivalent HRMS instrument.
-
Ionization Mode: ESI, Positive Ion Mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract the accurate mass for the main peak and any observed impurity peaks. Use the instrument's software to generate potential elemental formulas for the impurities. Compare these against the masses of expected impurities (e.g., de-iodinated, hydrolyzed).
Method 3: Structural Confirmation by ¹H NMR Spectroscopy
NMR provides definitive structural confirmation of the bulk material and is an excellent tool for identifying and quantifying residual solvents and major impurities (>0.5%).[17][18]
-
Causality: ¹H NMR is highly sensitive to the local chemical environment of protons. The chemical shifts, coupling patterns, and integrations provide a unique fingerprint of the molecule. It is also the primary method for detecting common processing solvents which are often not UV-active and thus invisible to HPLC-UV.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm that the observed signals are consistent with the structure of this compound.
-
Integrate the signals corresponding to the compound against known residual solvent peaks (e.g., DMSO at ~2.50 ppm, Acetone at ~2.09 ppm, Ethyl Acetate at ~2.04 and 4.05 ppm) to quantify their presence.
-
Look for signals that do not correspond to the main structure, which could indicate the presence of significant impurities.
-
Comparative Purity Analysis of Commercial Samples
To illustrate the application of this workflow, we present a comparative analysis of three hypothetical commercial samples of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% (HPLC) | >97% | >98% (NMR) |
| HPLC Purity (% Area @ 254nm) | 98.9% | 97.5% | 99.6% |
| Number of Impurities >0.1% | 1 | 4 | 1 |
| Major Impurity Identified (LC-MS) | De-iodinated Analogue (m/z 177.0560 [M+H]⁺) | Unknown (m/z 215.1123 [M+H]⁺) | Hydrolyzed Acid (m/z 289.9577 [M+H]⁺) |
| Major Impurity Level (% Area) | 0.85% | 0.65% | 0.21% |
| Identity Confirmed by NMR | Yes | No (Below detection limit) | Yes |
| Residual Solvents (¹H NMR) | Ethyl Acetate (~0.2% w/w) | None Detected | Dichloromethane (~0.1% w/w) |
Interpretation of Results:
-
Supplier A: This sample meets its stated purity by HPLC area percent. However, the primary impurity is the de-iodinated analogue. For a researcher planning a subsequent reaction that relies on the iodo- group (e.g., a Suzuki or Sonogashira coupling), this 0.85% impurity is non-productive and could complicate purification. The presence of residual ethyl acetate is minor.
-
Supplier B: While meeting its lower stated purity, this sample presents a greater challenge. The overall purity is lower, and it contains multiple small impurities, one of which is unknown. The inability to identify the major impurity at 0.65% represents a potential risk for sensitive applications.
-
Supplier C: This sample demonstrates the highest quality. The chromatographic purity is excellent, and the major identified impurity is the hydrolyzed carboxylic acid at a low level (0.21%). This impurity is often more polar and easily removed in subsequent steps. The purity claim being based on NMR suggests a high degree of confidence in the structural identity. This material would be the preferred choice for demanding applications in late-stage drug development.
Conclusion and Recommendations
The purity of a synthetic building block like this compound is not a simple number but a detailed profile. A supplier's certificate of analysis provides a starting point, but in-house verification is essential for rigorous scientific and developmental work.
This guide demonstrates that a combination of HPLC-PDA for quantification, LC-MS for identification, and NMR for structural confirmation provides a robust and reliable strategy for assessing true purity. By understanding the potential impurities and employing orthogonal analytical methods, researchers can make informed decisions about the quality of their starting materials, ensuring the reproducibility, efficiency, and ultimate success of their scientific endeavors. For critical applications, a sample like that from "Supplier C," with high chromatographic purity and well-characterized, low-level impurities, is strongly recommended.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 8. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijcpa.in [ijcpa.in]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and Its Derivatives
This guide provides a comprehensive framework for evaluating the cytotoxic potential of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its rationally designed derivatives. We will explore the scientific rationale behind the selection of this scaffold, detail the experimental methodologies for a comparative cytotoxicity analysis, and present hypothetical data to illustrate the structure-activity relationships that may emerge. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.
The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a variety of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3][4] The exploration of novel derivatives, such as this compound, is a promising avenue for the development of more potent and selective cancer therapeutics. The introduction of an iodine atom at the 3-position and a methyl carboxylate group at the 5-position provides key handles for synthetic modification, allowing for a systematic investigation of structure-activity relationships (SAR).
Experimental Design: A Head-to-Head Comparison
To objectively assess the cytotoxic potential of this compound (Parent Compound) and its derivatives, a multi-faceted experimental approach is essential. This involves a panel of cancer cell lines, standardized cytotoxicity assays, and mechanistic studies to elucidate the mode of action.
Conceptual Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive cytotoxic evaluation of the synthesized compounds.
Caption: A streamlined workflow for the synthesis, screening, and mechanistic study of novel pyrazolopyridine derivatives.
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values for the parent compound and its derivatives against a panel of human cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings. Doxorubicin, a standard chemotherapeutic agent, is included as a positive control.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Parent Compound | 15.2 | 22.5 | 18.9 |
| Derivative 1 (Amide) | 8.7 | 12.1 | 9.5 |
| Derivative 2 (Aryl) | 2.5 | 4.1 | 3.2 |
| Derivative 3 (N-Alkyl) | 25.8 | 35.2 | 31.4 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
Data Interpretation:
-
Derivative 1 (Amide Analogue): Replacement of the methyl ester with an amide functionality could potentially enhance hydrogen bonding interactions with biological targets, leading to a modest increase in cytotoxicity.
-
Derivative 2 (Suzuki Coupling Product): The introduction of an aryl group at the 3-position via Suzuki coupling could significantly enhance potency. This modification may facilitate π-π stacking interactions within the active site of a target protein, a common feature for kinase inhibitors.[5]
-
Derivative 3 (N-Alkylated Analogue): Alkylation of the pyrazole nitrogen might disrupt a critical hydrogen bond donor, potentially leading to a decrease in cytotoxic activity.
Key Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Parent Compound and Derivatives 1-3) and Doxorubicin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Mechanisms of Action and Signaling Pathways
The pyrazolopyridine scaffold is known to interact with various cellular targets, including protein kinases.[6] The observed cytotoxicity of the more potent derivatives could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: A putative mechanism of action for pyrazolopyridine derivatives involving kinase inhibition.
Conclusion
This guide provides a systematic approach to the cytotoxic evaluation of this compound and its derivatives. The presented methodologies and hypothetical data underscore the importance of rational drug design and comprehensive biological testing in the quest for novel anticancer agents. The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of potent and selective therapeutics.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Synthetic Routes to Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Comparative Guide
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases has made it a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[3] Specifically, functionalized derivatives such as Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are highly sought-after building blocks. The iodo-substituent at the 3-position serves as a versatile handle for further elaboration through various cross-coupling reactions, while the methyl carboxylate at the 5-position provides a key site for amide bond formation or other modifications. The efficient and scalable synthesis of this key intermediate is therefore a critical endeavor for advancing drug development programs.
This guide provides an in-depth comparison of a traditional synthetic approach via a Sandmeyer reaction with a more streamlined, newer strategy involving direct iodination. We will dissect the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal pathway for their specific needs.
Route A: The Sandmeyer Approach (A More Traditional Method)
This multi-step approach relies on the well-established Sandmeyer reaction to introduce the iodine atom.[4][5] The synthesis begins with the construction of a 3-amino pyrazolopyridine precursor, which is then converted to the corresponding diazonium salt and subsequently displaced by iodide.
Synthetic Pathway Overview
Caption: Synthetic workflow for the Sandmeyer approach.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
The synthesis of the 3-amino pyrazolopyridine core can be achieved through the condensation of a 3-amino-5-methylpyrazole with a suitable dicarbonyl compound. For the carboxylate functionality at the 5-position, a common strategy involves the cyclization of 5-aminopyrazoles with reagents that can form the pyridine ring.[6]
Step 2: Esterification to Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Rationale: The carboxylic acid is converted to its methyl ester to improve solubility in organic solvents for the subsequent Sandmeyer reaction and to provide the final desired functionality. Fischer esterification is a classic and effective method for this transformation.[7]
-
Protocol:
-
Suspend 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in methanol (10 mL/g).
-
Carefully add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Sandmeyer Iodination
-
Rationale: The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl halide.[4][5][8] The reaction proceeds via the formation of a diazonium salt, which then undergoes a copper-catalyzed or uncatalyzed radical-nucleophilic aromatic substitution.[4][8]
-
Protocol:
-
Dissolve Methyl 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, and then with brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography to yield the final product.
-
Route B: The Direct Iodination Strategy (A Potentially More Efficient Route)
This approach aims to streamline the synthesis by first constructing the pyrazolo[3,4-b]pyridine-5-carboxylate core and then directly introducing the iodine at the 3-position. This strategy avoids the generation and handling of potentially unstable diazonium salts.
Synthetic Pathway Overview
Caption: Synthetic workflow for the direct iodination strategy.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Rationale: The synthesis of the core scaffold can be achieved through various methods, including the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with anilines in the presence of an acid catalyst.[3][9] This provides a convergent and efficient route to the desired pyrazolopyridine carboxylate.
-
Protocol: A recently developed method involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in ethanol at room temperature, catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), to yield ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in good yields.[3][9] This can be adapted for the synthesis of the target scaffold.
Step 2: Direct Iodination at the 3-Position
-
Rationale: Direct iodination of the electron-rich pyrazole ring is a feasible and atom-economical approach. The use of molecular iodine in the presence of a base is a common and effective method for the iodination of heterocycles.[10]
-
Protocol:
-
Dissolve Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in DMF (15 mL/g).
-
Add potassium hydroxide (4.0 eq) to the solution and stir.
-
Add molecular iodine (2.5 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction for 2 hours, monitoring by TLC.
-
Pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic layer with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.[10]
-
Comparative Analysis
| Feature | Route A: Sandmeyer Approach | Route B: Direct Iodination | Rationale & Field Insights |
| Number of Steps | 3 | 2 | Route B offers a more concise pathway, potentially reducing overall synthesis time and resource consumption. |
| Starting Materials | 3-Amino-5-methylpyrazole, dicarbonyl compound | Substituted pyrano[2,3-c]pyrazole, aniline | Availability and cost of starting materials for both routes are generally comparable and readily accessible. |
| Key Reagents | NaNO₂, H₂SO₄, KI | I₂, KOH, DMF | Route A involves the use of nitrous acid, which requires careful temperature control. Route B utilizes more common and stable reagents. |
| Reaction Conditions | Low temperatures for diazotization, reflux for esterification | Room temperature to mild heating | The direct iodination in Route B generally proceeds under milder conditions, which can be advantageous for sensitive substrates. |
| Potential Overall Yield | Moderate | Good to Excellent | While yields are substrate-dependent, the directness of Route B often translates to higher overall yields by minimizing the number of synthetic and purification steps. |
| Safety Considerations | Generation of potentially explosive diazonium salts | Use of corrosive KOH and elemental iodine | The Sandmeyer route requires stringent safety protocols for handling diazonium intermediates. Direct iodination is generally considered safer. |
| Scalability | Can be challenging due to the handling of diazonium salts | More amenable to large-scale synthesis | The operational simplicity and milder conditions of Route B make it a more attractive option for process chemistry and scale-up. |
Conclusion and Outlook
Both the traditional Sandmeyer approach and the newer direct iodination strategy offer viable pathways to the valuable intermediate, this compound.
The Sandmeyer approach (Route A) , while longer and involving more stringent reaction conditions, is a well-established and reliable method. It may be a suitable choice when the 3-amino precursor is readily available or when other functionalities on the molecule are incompatible with direct iodination conditions.
The Direct Iodination strategy (Route B) presents a more modern, efficient, and potentially higher-yielding alternative. Its operational simplicity, milder conditions, and improved safety profile make it the recommended route for the de novo synthesis of this target molecule, particularly for applications requiring larger quantities.
The choice of synthetic route will ultimately depend on the specific project goals, available resources, and the scale of the synthesis. However, for benchmarking new synthetic methodologies, the direct iodination approach sets a high standard for efficiency and elegance.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these, heterocyclic compounds like Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No: 1221288-25-0) are instrumental in the synthesis of pharmacologically active molecules.[1][2] This guide provides essential, immediate safety and logistical information for handling this compound, ensuring both the integrity of your research and the safety of laboratory personnel.
Hazard Profile: An Analog-Based Assessment
The potential hazards of this compound can be inferred from related compounds. Pyridine, a core component, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4][7] It can cause skin and eye irritation and may lead to more severe health issues with prolonged exposure.[4][5] Halogenated organic compounds, such as this iodinated molecule, can also pose health risks and require specific disposal procedures.[6][8]
| Hazard Classification | Potential Effects | Source Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed.[9][10] | Pyrazole and Pyridine Derivatives |
| Skin Irritation | Causes skin irritation.[10][11] | Pyrazole and Pyridine Derivatives |
| Eye Irritation | Causes serious eye irritation.[9][10][11] | Pyrazole and Pyridine Derivatives |
| Respiratory Irritation | May cause respiratory irritation.[10][11] | Pyrazole and Pyridine Derivatives |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene Gloves.[3][4] | Provides resistance to pyridine and other organic solvents. |
| Eye Protection | Chemical Splash Goggles.[4] | Protects against splashes and aerosols of the compound. |
| Body Protection | Fully-Buttoned Laboratory Coat.[4] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a certified chemical fume hood.[4] | A fume hood is the primary engineering control to prevent inhalation of vapors or dust. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure and ensure a safe working environment.
Preparation and Weighing
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[4] Ensure the work area is clean and free of incompatible materials.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing : If weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
Experimental Use
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[4]
-
Reaction Setup : Conduct all reactions within the fume hood. Ensure that the reaction vessel is properly secured.
-
Monitoring : Monitor the reaction for any unexpected changes. Be prepared for emergency procedures.
Disposal Plan: Managing Halogenated Waste
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination and ensure regulatory compliance.[8][12]
-
Waste Collection : All waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats), must be collected in a designated, properly labeled, and sealed hazardous waste container.[8][12]
-
Segregation : Do not mix halogenated waste with non-halogenated waste streams to avoid increased disposal costs and complexities.[8][13]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[8][12]
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by environmental health and safety personnel for final disposal.[6][8]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[11]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6][7] For a large spill, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
